molecular formula C10H14F2O2 B2390713 Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate CAS No. 2225136-27-4

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Cat. No.: B2390713
CAS No.: 2225136-27-4
M. Wt: 204.217
InChI Key: USHAFHHHKFOPDR-UHFFFAOYSA-N
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Description

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is a specialized bicyclic compound designed for advanced organic synthesis and drug discovery research. Its structure incorporates a highly strained bicyclo[5.1.0]octane core, a framework known to exhibit unique reactivity due to ring strain . The presence of a carboxylate ester at the 4-position provides a versatile handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or reduction to the alcohol, facilitating its incorporation into more complex molecular architectures. The geminal difluoro substitution at the bridgehead (8-position) is a key feature, as the introduction of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in medicinal chemistry . Compounds based on the bicyclo[5.1.0] framework are of high interest in synthetic methodology as strain-release reagents . The ring strain inherent in the fused cyclopropane ring can be harnessed in various addition and rearrangement reactions, allowing access to valuable, functionalized cyclooctane derivatives and other complex scaffolds that are difficult to prepare by other means . This makes Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate a valuable bifunctional building block for researchers constructing compound libraries for biological screening or developing new synthetic strategies using strained molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c1-14-9(13)6-2-4-7-8(5-3-6)10(7,11)12/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHAFHHHKFOPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C2(F)F)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preparation of gem-Difluorocyclopropane Carboxylic Acid Esters: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-difluorocyclopropane moiety has emerged as a privileged scaffold in modern drug discovery, frequently utilized as a metabolically stable bioisostere for epoxides, carbonyls, and standard cyclopropanes. Despite their utility, the synthesis of gem-difluorocyclopropane carboxylic acid esters presents a significant chemical challenge. The electron-deficient nature of the acrylate precursor severely mismatches the electronic profile of difluorocarbene (:CF₂), leading to sluggish reaction kinetics and competing side reactions. This whitepaper provides an in-depth mechanistic analysis and field-proven methodologies for synthesizing these critical building blocks, focusing on the causality behind reagent selection, scalable workflows, and process safety.

Mechanistic Foundations & The Electrophilicity Paradox

The fundamental challenge in synthesizing gem-difluorocyclopropanecarboxylates lies in the intrinsic electronic properties of difluorocarbene. Unlike highly electrophilic carbenes (e.g., :CH₂ or :CCl₂), :CF₂ exists in a highly stabilized singlet ground state. The lone electron pairs on the two highly electronegative fluorine atoms donate electron density into the empty p-orbital of the carbene carbon via π -donation[1].

This internal stabilization renders :CF₂ significantly less electrophilic. Consequently, while :CF₂ reacts readily with electron-rich alkenes, its cycloaddition to electron-deficient alkenes—such as alkyl acrylates—is energetically unfavorable[1]. The HOMO (alkene) and LUMO (carbene) energy gap is too large. Attempting to overcome this by forcing the reaction at high temperatures (e.g., >150°C) often results in the thermal polymerization of the acrylate substrate rather than the desired [2+1] cycloaddition[2].

Reagent Selection: Causality and Evolution

To achieve efficient cyclopropanation of acrylates, the generation of :CF₂ must occur under conditions mild enough to prevent substrate degradation, yet steady enough to prevent carbene dimerization into tetrafluoroethylene (TFE)[3].

  • Historical Reagents (Sodium Chlorodifluoroacetate): Early methods relied on the thermal decarboxylation of ClCF₂CO₂Na. However, this requires extreme temperatures (~180°C) in high-boiling solvents like diglyme[2]. The harsh conditions lead to poor yields when applied to sensitive acrylic esters.

  • TFDA (Dolbier's Reagent): Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) revolutionized this synthesis. In the presence of a catalytic amount of fluoride, TFDA undergoes desilylation and subsequent decomposition to yield :CF₂ at moderate temperatures (80–100°C)[1]. Because the fluoride initiator is regenerated in the catalytic cycle, the reaction maintains a neutral profile, allowing for unprecedented yields (e.g., 73% for n-butyl acrylate) without polymerizing the substrate[1].

  • TMSCF₃ / NaI (Ruppert-Prakash Reagent): For large-scale and continuous flow applications, the combination of TMSCF₃ and NaI has become the gold standard[4]. Developed systematically by Prakash and Hu in 2011, this system operates at 65°C[5]. The mechanism is driven by an auto-accelerating anionic chain reaction where NaI mediates an α -fluoride elimination from a [CF₃]⁻ anionoid[6]. This method is highly scalable and has even been adapted for continuous flow technology, achieving complete conversion within a 10-minute residence time[7].

Mechanism TFDA TFDA Precursor (Me3Si-O-CO-CF2-SO2F) Intermediate Anionic Intermediate [O-CO-CF2-SO2F]- TFDA->Intermediate -Me3SiF Fluoride Catalytic F- Fluoride->TFDA Attacks Si CF2 Difluorocarbene (:CF2) Intermediate->CF2 -CO2, -SO2, -F- CF2->Fluoride Regenerates F- Product gem-Difluorocyclopropane Carboxylate Ester CF2->Product [2+1] Cycloaddition Acrylate Alkyl Acrylate (Electron-Deficient) Acrylate->Product Reacts with :CF2

Mechanistic pathway of TFDA-mediated difluorocarbene generation and cyclopropanation.

Comparative Analysis of :CF₂ Sources

The following table summarizes the quantitative and qualitative data for selecting the appropriate difluorocarbene source for acrylate cyclopropanation.

Difluorocarbene SourceActivation MethodOperating TempYield with AcrylatesKey Advantage / Limitation
ClCF₂CO₂Na Thermal decarboxylation180°C< 20%Harsh conditions; causes severe acrylate polymerization[2].
BrCF₂CO₂Na Thermal decarboxylation~150°C30 - 40%Milder than chloro-analog, but still requires high heat[2].
TFDA Catalytic Fluoride80 - 100°C70 - 85%Excellent for electron-deficient alkenes; moisture sensitive[1].
TMSCF₃ / NaI Iodide-mediated α -elimination65 - 110°C75 - 90%Highly scalable, flow-compatible; requires strict exotherm control[5][7].

Experimental Methodologies

To ensure reproducibility and self-validation, the following step-by-step protocols detail the two most effective methods for synthesizing gem-difluorocyclopropane carboxylic acid esters.

Protocol A: TFDA-Mediated Cyclopropanation (Lab Scale)

Causality Note: TFDA is utilized here because it allows for a steady, low-concentration release of :CF₂, preventing carbene dimerization while avoiding the basic conditions that degrade esters.

  • Equipment Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.

  • Reagent Loading: Charge the flask with n-butyl acrylate (1.0 equiv) and a catalytic amount of anhydrous NaF (0.1 equiv) suspended in anhydrous diglyme (0.2 M).

  • Heating: Heat the reaction mixture to an internal temperature of 100°C.

  • Controlled Addition: Add TFDA (1.5 equiv) dropwise over 1 hour. Critical Step: Rapid addition will spike the :CF₂ concentration, leading to tetrafluoroethylene gas formation rather than cyclopropanation.

  • Completion & Workup: Stir the mixture for an additional 2 hours at 100°C. Cool to room temperature, quench carefully with distilled water, and extract three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ester.

Protocol B: TMSCF₃/NaI Cyclopropanation (Scale-Up / Flow Compatible)
  • Equipment Setup: Utilize a jacketed reactor vessel equipped with overhead stirring, an internal temperature probe, and a programmable syringe pump under a strict N₂ atmosphere.

  • Reagent Loading: Charge the reactor with n-butyl acrylate (1.0 equiv), anhydrous NaI (0.2 equiv), and anhydrous THF (0.5 M relative to the alkene).

  • Initiation: Heat the reaction mixture to 65°C to reach the thermal initiation threshold for the iodide-mediated activation[5].

  • Slow Addition: Load TMSCF₃ (2.0 equiv) into a gas-tight syringe. Infuse the reagent into the reactor continuously over 4 to 6 hours.

  • Completion & Workup: Allow the reaction to stir for 2 hours post-addition to ensure complete consumption of the [CF₃]⁻ reservoir. Cool the reactor to 0°C, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Purification: For large-scale batches, perform fractional distillation under reduced pressure to isolate the target gem-difluorocyclopropanecarboxylate in high purity.

Workflow Step1 Step 1: Preparation Charge Acrylate, NaI, and THF into reactor under N2 Step2 Step 2: Heating Heat mixture to 65°C (Initiation Temp) Step1->Step2 Step3 Step 3: Slow Addition Add TMSCF3 slowly via syringe pump (Controls auto-acceleration) Step2->Step3 Step4 Step 4: Reaction Stir for 2-4 hours until complete conversion Step3->Step4 Step5 Step 5: Quench & Workup Cool to RT, quench with water, extract with EtOAc Step4->Step5

Step-by-step experimental workflow for scalable TMSCF3/NaI cyclopropanation.

References

  • A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes Organic Letters (2000) URL:[Link]

  • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source Angewandte Chemie International Edition (2011) URL:[Link]

  • Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions Journal of the American Chemical Society (2020) URL:[Link]

  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block Organic Process Research & Development (2021) URL:[Link]

  • US Patent 8729320B2 (2014)

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Difluorinated Bicyclo[5.1.0]octanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for difluorinated bicyclo[5.1.0]octanes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and analysis of this unique class of fluorinated compounds.

Introduction: The Significance of Fluorinated Bicyclic Scaffolds

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique electronic and steric properties can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. Bicyclic systems, such as the bicyclo[5.1.0]octane framework, offer rigid, three-dimensional structures that are increasingly explored as bioisosteres for traditional aromatic rings, a concept often referred to as "escaping flatland".[2][3] The combination of a bicyclo[5.1.0]octane core with difluorination presents a compelling scaffold for novel therapeutics and advanced materials.

The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure determination in solution. However, the presence of fluorine introduces complexities into ¹H and ¹³C NMR spectra that require a nuanced understanding of spin-spin coupling phenomena. This guide will delve into the expected spectral features of difluorinated bicyclo[5.1.0]octanes, drawing upon established principles from related fluorinated systems.

I. Synthesis of Difluorinated Bicyclo[5.1.0]octanes: A General Approach

While specific literature on the synthesis of difluorinated bicyclo[5.1.0]octanes is emerging, a general and plausible synthetic strategy involves the cyclopropanation of a difluorinated cyclooctene derivative. A potential synthetic workflow is outlined below.

Experimental Protocol: Synthesis of a Model Difluorinated Bicyclo[5.1.0]octane

Step 1: Synthesis of a Difluorinated Cyclooctene Precursor

A variety of methods can be employed to synthesize difluorinated cyclooctenes. One common approach is the difluorination of a corresponding enone or diol using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor®.

Step 2: Simmons-Smith Cyclopropanation

The difluorinated cyclooctene can then be subjected to a Simmons-Smith or related cyclopropanation reaction to form the bicyclo[5.1.0]octane ring system.

G cluster_0 Synthesis Workflow Cyclooctene Derivative Cyclooctene Derivative Difluorinated Cyclooctene Difluorinated Cyclooctene Cyclooctene Derivative->Difluorinated Cyclooctene Fluorination Difluorinated Bicyclo[5.1.0]octane Difluorinated Bicyclo[5.1.0]octane Difluorinated Cyclooctene->Difluorinated Bicyclo[5.1.0]octane Cyclopropanation

Caption: Synthetic workflow for difluorinated bicyclo[5.1.0]octanes.

II. Theoretical Principles of ¹H and ¹³C NMR in Fluorinated Compounds

The interpretation of the NMR spectra of organofluorine compounds requires an appreciation for the influence of the highly electronegative and NMR-active ¹⁹F nucleus (spin I = ½, 100% natural abundance).[4]

A. Chemical Shifts

The strong electron-withdrawing nature of fluorine generally leads to a deshielding effect on nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield) in the ¹H and ¹³C NMR spectra, respectively.[5] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the observed nucleus.

B. J-Coupling: The Key to Structure Elucidation

The most informative aspect of the NMR spectra of fluorinated compounds is the spin-spin coupling between ¹⁹F and ¹H or ¹³C nuclei. This coupling provides crucial through-bond and through-space connectivity information.

  • Geminal Coupling (²J): Coupling between nuclei on the same carbon atom.

  • Vicinal Coupling (³J): Coupling between nuclei on adjacent carbon atoms. The magnitude of ³J coupling is highly dependent on the dihedral angle, as described by the Karplus relationship.

  • Long-Range Coupling (⁴J, ⁵J, etc.): Coupling over four or more bonds. In fluorinated compounds, long-range couplings are frequently observed and can be significant in magnitude.[6]

Of particular importance in rigid bicyclic systems is the phenomenon of through-space coupling .[7][8][9][10] If a fluorine atom and a proton or another fluorine atom are in close spatial proximity, a measurable J-coupling can be observed even if they are separated by many bonds.[10][11] This is a powerful tool for determining stereochemistry. The distinction between through-bond and through-space coupling can often be elucidated with the aid of DFT calculations.[7][10]

G cluster_0 Key NMR Interactions ¹⁹F Nucleus ¹⁹F Nucleus ¹H Nucleus ¹H Nucleus ¹⁹F Nucleus->¹H Nucleus J(F,H) ¹³C Nucleus ¹³C Nucleus ¹⁹F Nucleus->¹³C Nucleus J(F,C) ¹H Nucleus->¹³C Nucleus J(C,H) G cluster_0 NMR Analysis Workflow Sample Sample 1D_NMR 1D NMR (¹H, ¹³C, ¹⁹F) Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, HOESY) 1D_NMR->2D_NMR Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation

Caption: Recommended NMR analysis workflow.

V. Conclusion

The NMR spectroscopic analysis of difluorinated bicyclo[5.1.0]octanes presents a fascinating challenge that can be confidently addressed with a solid understanding of the principles of fluorine NMR. The interplay of through-bond and through-space couplings, combined with the significant influence of fluorine on chemical shifts, provides a rich dataset for detailed structural and stereochemical assignment. By employing a comprehensive suite of 1D and 2D NMR experiments, researchers can effectively characterize these promising molecules for applications in drug discovery and materials science.

References

  • Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols. Organic & Biomolecular Chemistry.
  • Through-Bond and Through-Space JFF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society.
  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the rel
  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions | Request PDF.
  • Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules.
  • Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. Journal of the American Chemical Society.
  • 19 F NMR chemical shifts (parts per million) of derivatives of model compounds.
  • Fluorin
  • Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes. Chemical Science.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Synthesis of fluorine-containing bicyclo[4.1.1] octenes via photocatalyzed defluorinative (4 + 3)
  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Beilstein Journal of Organic Chemistry.
  • Fluorine-19 NMR monitored thermal imidization of bicyclo[2.2.2]oct-7-ene systems. Polymer.
  • Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry. PMC.
  • An Overview of Fluorine NMR.
  • Synthesis of fluorine-containing bicyclo[4.1.1]octenes via photocatalyzed defluorinative (4 + 3) annulation of bicyclo[1.1.0]butanes with gem-difluoroalkenes.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC.
  • 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. PubMed.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.

Sources

Mass Spectrometry Analysis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

In contemporary drug discovery, the strategic incorporation of fluorinated motifs is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate ( C10​H14​F2​O2​ ) is a highly specialized bicyclic scaffold featuring a gem-difluorocyclopropane ring fused to a cycloheptane derivative.

The gem-difluorocyclopropane moiety acts as a conformationally restricted bioisostere that enhances metabolic stability and lipophilicity while resisting enzymatic degradation[1][2]. However, the inherent ring strain of the bicyclo[5.1.0]octane system, combined with the extreme electronegativity of the geminal fluorines, dictates highly specific and complex fragmentation behaviors during mass spectrometric (MS) characterization[3]. Understanding these gas-phase dissociation pathways is critical for researchers conducting structural elucidation, metabolite profiling, or impurity tracking.

Physicochemical Profile
PropertyValueAnalytical Significance
Chemical Formula C10​H14​F2​O2​ Determines the exact mass and isotopic distribution.
Monoisotopic Mass 204.0962 DaTarget m/z for High-Resolution Mass Spectrometry (HRMS).
LogP (Estimated) ~2.5 - 3.0Dictates reverse-phase LC retention and extraction solvent choice.
Key Functional Groups gem-Difluorocyclopropane, Methyl EsterDrives primary MS/MS fragmentation pathways (neutral losses).

Analytical Workflows & Methodologies

To achieve high-confidence structural elucidation, the analytical workflow must be treated as a self-validating system. This means integrating system suitability tests (SSTs), appropriate internal standards, and optimized ionization parameters to eliminate isobaric interferences and confirm causality in the resulting spectra.

Workflow Prep Sample Preparation (Analyte extraction & dilution) Chrom Chromatographic Separation (UHPLC or GC) Prep->Chrom Ionization Ionization Source (ESI+ or EI) Chrom->Ionization MassAnalysis Mass Analyzer (Q-TOF / Orbitrap / Quadrupole) Ionization->MassAnalysis Data Data Processing (Structural Elucidation) MassAnalysis->Data

Fig 1. End-to-end mass spectrometry analytical workflow.

Step-by-Step Sample Preparation Protocol (LC-ESI-MS)

Causality Note: The choice of solvents and additives directly impacts ionization efficiency. We utilize formic acid to drive the equilibrium toward the protonated molecular ion [M+H]+ , while acetonitrile provides optimal desolvation kinetics in the electrospray source.

  • System Suitability and Blanking:

    • Inject a blank solution (50:50 Acetonitrile:Water + 0.1% Formic Acid) prior to any sample runs. This self-validating step ensures the system is free of carryover and establishes the baseline noise level.

  • Stock Solution Preparation:

    • Accurately weigh 1.0 mg of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate.

    • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock solution. Vortex for 30 seconds.

  • Working Dilution & Internal Standard Addition:

    • Dilute the stock to a final concentration of 1 µg/mL using the mobile phase (50:50 Acetonitrile:Water containing 0.1% Formic Acid).

    • Spike in a known fluorinated internal standard (e.g., a deuterated analog or structurally similar fluorinated ester) at 1 µg/mL to monitor mass accuracy and retention time drift.

  • Filtration:

    • Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent capillary clogging.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is driven by two competing structural features: the labile methyl ester and the highly strained gem-difluorocyclopropane ring.

Gas-Phase Dissociation Pathways

Under Electron Ionization (EI, 70 eV) or Collision-Induced Dissociation (CID) in ESI-MS/MS, the molecule undergoes predictable, yet complex, neutral losses.

  • Loss of Hydrogen Fluoride (-20 Da): The gem-difluorocyclopropane ring is under immense steric and electronic strain. Upon ionization, strain relief drives the cleavage of the cyclopropane C-C bonds. The presence of fluorine atoms adjacent to a developing charge center frequently leads to the elimination of neutral hydrogen fluoride (HF), resulting in a more stable, conjugated ring-expanded system (e.g., a fluorocyclooctene derivative)[4].

  • Expulsion of Difluorocarbene (-50 Da): Under high-energy conditions, gem-difluorocyclopropanes can undergo cycloreversion or direct ring-opening to expel difluorocarbene ( :CF2​ , 50 Da)[3]. This is a highly diagnostic fragment for this specific structural motif.

  • Ester Cleavage (-31 Da / -32 Da): The methyl carboxylate group at the 4-position undergoes classic α -cleavage to lose a methoxy radical ( ∙OCH3​ , 31 Da), forming a stable acylium ion. Alternatively, a hydrogen transfer rearrangement results in the loss of neutral methanol ( CH3​OH , 32 Da).

Fragmentation M [M]⁺• / [M+H]⁺ m/z 204 / 205 M_HF Loss of HF m/z 184 / 185 M->M_HF - HF (20 Da) M_OCH3 Loss of •OCH₃ m/z 173 / 174 M->M_OCH3 - •OCH₃ (31 Da) M_CH3OH Loss of CH₃OH m/z 172 / 173 M->M_CH3OH - CH₃OH (32 Da) M_CF2 Loss of :CF₂ m/z 154 / 155 M->M_CF2 - :CF₂ (50 Da) M_HF_CH3OH Loss of HF & CH₃OH m/z 152 / 153 M_HF->M_HF_CH3OH - CH₃OH (32 Da) M_CH3OH->M_HF_CH3OH - HF (20 Da)

Fig 2. Primary MS fragmentation pathways for Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate.

Quantitative Data Summary

The following tables summarize the expected diagnostic ions for both GC-EI-MS and LC-ESI-MS/MS platforms. These values serve as a reference for extracting ion chromatograms (EICs) during data processing.

Table 1: GC-EI-MS Diagnostic Ions (Hard Ionization, 70 eV)
m/z ValueIon TypeNeutral LossMechanistic Assignment
204 [M]+∙ NoneIntact molecular ion (often low abundance due to strain).
184 [M−HF]+∙ -20 DaRing expansion and elimination of hydrogen fluoride.
173 [M−∙OCH3​]+ -31 Da α -cleavage of the methyl ester forming an acylium ion.
172 [M−CH3​OH]+∙ -32 DaRearrangement and loss of neutral methanol.
154 [M−:CF2​]+∙ -50 DaCycloreversion / expulsion of difluorocarbene.
152 [M−HF−CH3​OH]+∙ -52 DaSequential loss of HF and methanol; highly stable conjugated core.
Table 2: LC-ESI-MS/MS Diagnostic Ions (Soft Ionization, Positive Mode CID)
m/z ValueIon TypeNeutral LossMechanistic Assignment
205.10 [M+H]+ NoneProtonated precursor ion.
227.08 [M+Na]+ NoneSodium adduct (common in ESI; typically resists fragmentation).
185.09 [M+H−HF]+ -20 DaPrimary CID fragment; proton-driven loss of HF.
173.07 [M+H−CH3​OH]+ -32 DaLoss of methanol from the protonated ester.
153.08 [M+H−HF−CH3​OH]+ -52 DaDominant MS/MS product ion under elevated collision energies.

References

  • The preparation and properties of 1,1-difluorocyclopropane derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of an Eccentric Electron-Deficient Fluorinated Motif, Tetrafluoro-λ6-sulfanyl gem-Difluorocyclopropenes Source: ACS Publications (Organic Letters) URL:[Link]

  • Synthesis of gem‐Difluorocyclopropanes Source: ResearchGate URL:[Link]

  • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones Source: RWTH Publications URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Application of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on conformationally restricted, metabolically stable building blocks. Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate (CAS: 2225136-27-4) represents a highly specialized fluorinated scaffold designed to overcome the pharmacokinetic limitations of traditional cycloalkanes and aromatic rings 1. By fusing a gem-difluorocyclopropane moiety to a cycloheptane core, this molecule leverages profound stereoelectronic effects to modulate lipophilicity, enhance metabolic stability, and restrict conformational entropy during target binding.

This whitepaper provides an authoritative analysis of its physical properties, structural rationale, and self-validating experimental protocols for evaluating its utility in lead optimization.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of the 8,8-difluorobicyclo[5.1.0]octane system lies in its dual functionality. The cycloheptane ring provides a distinct three-dimensional vector for substituents, while the fused difluorocyclopropane ring acts as an electronic shield.

  • Conformational Restriction: The cyclopropane fusion locks the flexible 7-membered ring into a defined spatial arrangement, reducing the entropic penalty typically associated with the binding of flexible aliphatic rings to protein targets.

  • Inductive Electron Withdrawal: The highly electronegative fluorine atoms exert a strong inductive pull ( −I effect), which lowers the pKa​ of adjacent C-H bonds and drastically reduces their susceptibility to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes.

  • Topological Polar Surface Area (TPSA): The incorporation of the difluorocyclopropane ring maintains a low polar surface area. Related derivatives, such as the parent acid 2 and ketone 3, demonstrate highly optimized TPSA values (e.g., 17.1 Ų for the ketone), ensuring excellent membrane permeability.

Quantitative Physicochemical Data
PropertyValueScientific Implication
Molecular Formula C10​H14​F2​O2​ High ligand efficiency (LE) potential.
Molecular Weight 204.21 g/mol Ideal for fragment-based drug discovery (FBDD).
CAS Registry Number 2225136-27-4Commercially available for advanced synthesis 1.
TPSA 26.3 ŲExcellent passive transcellular permeability profile.
LogP (Predicted) ~2.4 - 2.8Optimal lipophilicity for oral bioavailability.
H-Bond Donors 0Minimizes desolvation energy penalty upon binding.
H-Bond Acceptors 4 (2x O, 2x F)Fluorine acts as a weak HBA, tuning target specificity.

Bioisosterism and Medicinal Chemistry Applications

In modern medicinal chemistry, the 8,8-difluorobicyclo[5.1.0]octane motif is frequently deployed as a bioisostere for tert-butyl groups, phenyl rings, or simple cycloalkanes.

Recent literature highlights the direct application of this scaffold in the nanoscale optimization of selective S. aureus TrmD inhibitors. In these studies, the integration of the 8,8-difluorobicyclo[5.1.0]octane system dramatically improved target affinity and metabolic stability without introducing mammalian cytotoxicity, proving its viability in late-stage lead optimization 4.

Metabolic_Shielding cluster_0 Standard Cycloalkane cluster_1 Fluorinated Bicyclic Scaffold A Unsubstituted Core B CYP450 Oxidation A->B C Rapid Clearance B->C D gem-Difluorocyclopropane E Steric & Electronic Shielding D->E F Metabolic Stability E->F

Mechanism of CYP450 metabolic shielding by the gem-difluorocyclopropane motif.

Self-Validating Experimental Protocols

To rigorously evaluate the physical properties of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate derivatives, the following self-validating protocols must be employed. These methods are designed to ensure data integrity through orthogonal controls and mechanistic causality.

Protocol A: Shake-Flask LC-MS/MS Determination of LogD (pH 7.4)

Evaluating the distribution coefficient ( LogD7.4​ ) is critical for predicting the in vivo distribution of the compound.

  • Step 1: Matrix Equilibration. Vigorously stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: Pre-saturation prevents volume shifts due to mutual solubility during the assay, ensuring the phase ratio remains exactly 1:1.

  • Step 2: Compound & IS Spiking. Prepare a 10 mM stock of the compound in DMSO. Spike the compound into the aqueous phase to a final concentration of 10 µM. Add Propranolol (known LogD7.4​=1.2 ) as an Internal Standard (IS).

    • Causality: The IS validates the phase separation efficiency and corrects for any ion suppression matrix effects during MS ionization.

  • Step 3: Mechanical Partitioning. Shake the biphasic mixture at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes.

  • Step 4: LC-MS/MS Quantification. Carefully extract 50 µL aliquots from both the organic (top) and aqueous (bottom) layers. Dilute appropriately in mobile phase and analyze via LC-MS/MS (MRM mode). Calculate LogD using the peak area ratio of Organic/Aqueous.

LogD_Workflow A Compound & IS Spiking (10 µM in DMSO) C Shake-Flask Partitioning (60 min, 25°C) A->C B Buffer Equilibration (Octanol / PBS pH 7.4) B->C D Phase Separation (Centrifugation 3000g) C->D E LC-MS/MS Quantification (Aqueous vs Organic) D->E F Data Analysis & LogD Calculation E->F

Workflow for Shake-Flask LC-MS/MS LogD determination with internal standard validation.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

To validate the metabolic shielding effect of the difluorocyclopropane ring, intrinsic clearance ( CLint​ ) must be measured.

  • Step 1: Master Mix Preparation. Thaw Human Liver Microsomes (HLM) on ice. Prepare a master mix containing 0.5 mg/mL HLM protein, 1 µM test compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4). Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as self-validating controls.

  • Step 2: Thermal Equilibration & Initiation. Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: CYP450 enzymes obligately require NADPH as an electron donor. Initiating the reaction with NADPH rather than the compound ensures that the enzymatic start time ( t=0 ) is precisely synchronized across all wells.

  • Step 3: Time-Course Quenching. At t=0,5,15,30,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP450 proteins, terminating the reaction while simultaneously precipitating the protein matrix for clean LC-MS injection.

  • Step 4: Analysis. Centrifuge the quenched plates at 4000 x g for 20 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

References

  • Title: 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS ... (Product Catalogue for methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate)
  • Title: Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S.
  • Title: 8,8-difluorobicyclo[5.1.
  • Title: 8,8-Difluorobicyclo[5.1.

Sources

Synthesis, Characterization, and Application of 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic Acid and Its Methyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic insertion of fluorine into sp3 -rich aliphatic scaffolds is a cornerstone of modern drug design, aimed at modulating lipophilicity, metabolic stability, and target binding affinity. Among these scaffolds, the difluorocyclopropyl group acts as a rigidified, metabolically inert bioisostere. Specifically, the 8,8-difluorobicyclo[5.1.0]octane system imposes distinct conformational constraints on the attached cycloheptane ring, directing substituents along highly specific spatial vectors.

This technical whitepaper provides an authoritative guide on the chemical properties, synthetic methodologies, and drug discovery applications of 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid and its precursor, methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate .

Chemical Identity & Core Properties

To standardize procurement and analytical tracking across discovery workflows, the core identifiers and physical properties of the acid and its methyl ester are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular WeightRepresentative Application
8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid 2173999-40-9[1]C₉H₁₂F₂O₂190.19 g/mol Building block for bioisosteric linkers
Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate 2225136-27-4[2]C₁₀H₁₄F₂O₂204.21 g/mol Synthetic intermediate / Lipophilic precursor

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, it is critical to understand why this specific bicyclic system is chosen over simpler aliphatic rings (like cyclohexanes or un-fused cycloheptanes):

  • Conformational Restriction: The fusion of the difluorocyclopropane ring to the seven-membered cycloheptane ring restricts the pseudo-rotational flexibility of the macrocycle. This locks the C4-carboxylic acid into a defined spatial orientation, reducing the entropic penalty upon binding to an enzyme's active site.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize unhindered cycloalkanes. The strongly electron-withdrawing gem-difluoro moiety deactivates adjacent C-H bonds toward oxidative metabolism, increasing the in vivo half-life of the resulting drug candidate.

  • Lipophilic Modulation: The addition of the difluoromethylene group increases the overall lipophilicity ( logP ) of the scaffold, enhancing membrane permeability without adding the excessive steric bulk associated with a gem-dimethyl group.

Experimental Protocols & Methodologies

The following self-validating protocols detail the bottom-up synthesis of the methyl ester and its subsequent hydrolysis to the free carboxylic acid.

Protocol A: Synthesis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Objective: [2+1] Cycloaddition of a difluorocarbene to methyl cyclohept-4-ene-1-carboxylate.

  • Step 1: Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl cyclohept-4-ene-1-carboxylate (1.0 eq) in anhydrous diglyme.

  • Step 2: Reagent Addition: Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq). Slowly dropwise, add Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (2.0 eq).

  • Step 3: Thermal Activation: Heat the reaction mixture to 110°C for 12 hours.

  • Causality & Reagent Selection: Traditional methods utilizing sodium chlorodifluoroacetate require harsh refluxing conditions that can trigger the thermal decomposition of the cycloheptene precursor. TFDA is selected because it undergoes decarboxylation and desulfonylation at significantly lower temperatures, generating the highly reactive singlet difluorocarbene ( :CF2​ ) efficiently while preserving the integrity of the seven-membered ring.

  • Self-Validating Analytics: The reaction's success must be validated prior to downstream use. Perform GC-MS to confirm the disappearance of the starting material mass. Crucially, utilize ¹⁹F NMR; the formation of the rigidified gem-difluoro group will present as a characteristic AB quartet (around -130 to -150 ppm) due to the diastereotopic nature of the fluorines in the constrained bicyclic environment.

Protocol B: Hydrolysis to 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid

Objective: Saponification of the methyl ester to yield the free acid.

  • Step 1: Solvent Preparation: Dissolve the purified methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Step 2: Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution. Stir vigorously at room temperature (20-25°C) for 4-6 hours.

  • Step 3: Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2, and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Causality & Reagent Selection: The conversion must be executed without inducing ring-opening of the strained difluorocyclopropane moiety. Strong bases at elevated temperatures (e.g., refluxing NaOH) risk unwanted epimerization at the C4 position. The LiOH biphasic system provides a mild, self-limiting alkaline environment. Lithium coordinates effectively with the carbonyl oxygen, accelerating nucleophilic attack by hydroxide without requiring thermal activation.

  • Self-Validating Analytics: Validate the completion via ¹H NMR by confirming the complete disappearance of the distinct methoxy singlet at ~3.65 ppm. On normal-phase TLC (Hexane/EtOAc), the product spot will remain at the baseline until 1-2% acetic acid is added to the eluent, confirming the liberation of the highly polar free carboxylic acid.

SynthesisWorkflow A Methyl cyclohept-4-ene-1-carboxylate (Precursor) B Difluorocarbene Addition Reagents: TFDA, NaI, 110°C Mechanism: [2+1] Cycloaddition A->B Step 1 C Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate CAS: 2225136-27-4 B->C Intermediate D Saponification Reagents: LiOH, THF/H2O, RT Mechanism: Ester Hydrolysis C->D Step 2 E 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid CAS: 2173999-40-9 D->E Final Product

Synthetic workflow for 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid and its methyl ester.

Applications in Drug Development: TrmD Inhibitors

The utility of 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid is prominently featured in the development of novel antibacterial agents. A recent breakthrough in medicinal chemistry utilized this scaffold to synthesize selective inhibitors against Staphylococcus aureus tRNA (m1G37) methyltransferase (TrmD), a critical enzyme for bacterial survival and a prime target for combating methicillin-resistant S. aureus (MRSA)[3].

In this workflow, the carboxylic acid is first reduced and converted into an azide derivative: 4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane . This azide serves as a bulky, metabolically stable, sp3 -rich linker. It is subsequently coupled via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry) to an alkyne-functionalized thienopyrimidone scaffold. The resulting compounds demonstrated potent, nanomolar inhibition of S. aureus growth, proving that the difluorobicyclooctane system perfectly occupies specific hydrophobic pockets within the bacterial enzyme without suffering from rapid metabolic clearance[3].

DrugApplication A 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid (CAS: 2173999-40-9) B Reduction & Substitution (LiAlH4, then MsCl, then NaN3) A->B C 4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane (Click-Ready Linker) B->C D CuAAC Click Chemistry + Alkyne-Thienopyrimidone C->D E S. aureus TrmD Inhibitor (Nanomolar Efficacy) D->E

Application of the bicyclic scaffold in the synthesis of S. aureus TrmD inhibitors.

References

  • 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid — Chemical Substance Information Source: NextSDS URL:[Link]

  • Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S. aureus TrmD Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Structural and Mechanistic Insights into the X-ray Crystal Structure of Difluorobicyclo[5.1.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of gem-difluorocyclopropane moieties into bicyclic frameworks presents a unique challenge in synthetic organic chemistry, often yielding compounds with highly unusual electronic and structural properties. As a Senior Application Scientist, I frequently encounter challenges where the theoretical basicity of an amine does not align with its empirical behavior in drug development workflows.

This technical guide provides an in-depth analysis of the X-ray crystal structure of 8,8-difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane (and its hydrochloride salt), a highly stable seven-membered fused-ring derivative. By examining the crystallographic data, we can uncover the causality behind the markedly diminished basicity of these adducts, driven by extreme steric compression and orbital rehybridization.

Synthesis and Ring-Size Dependency

The synthesis of bicyclic gem-difluorocyclopropylamines is typically achieved via the generation of difluorocarbene (:CF₂) in the presence of enamines derived from cyclic ketones. However, the success of this [2+1] cycloaddition is highly dependent on the ring size of the precursor.

According to foundational studies by, subjecting a homologous series of morpholine enamines to difluorocarbene insertion reveals a stark contrast in stability. The six-membered analogue (derived from cyclohexanone) results in a complex mixture and extensive polymerization. Conversely, the reaction with 1-(morpholin-4-yl)cycloheptene cleanly yields the adduct 8,8-difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane (2c) in high yield.

Mechanistic Causality: The stability of the seven-membered fused-ring analogue is attributed to its ability to favorably accommodate the transannular strain introduced by the rigid difluorocyclopropane fusion. The flexibility of the cycloheptane ring absorbs the geometric constraints of the cyclopropane moiety, preventing the ring-opening polymerization pathways that plague the more rigid six-membered systems.

X-Ray Crystallographic Analysis: The Basicity Anomaly

A defining characteristic of bicyclo[n.1.0]alkane gem-difluorocyclopropylamines is their remarkably weak basicity compared to analogous dichlorocyclopropylamines or acyclic β-difluoroamines. X-ray crystallographic analysis of the 2c·HCl salt provides a definitive structural explanation for this phenomenon.

Upon protonation, the ammonium proton is forced into close spatial proximity with the exo-oriented fluorine atom ( Fexo​ ). In the crystal structure of 2c·HCl , the contact distance between the ammonium proton and Fexo​ is measured at an incredibly short 2.40 Å .

Mechanistic Causality: This 2.40 Å contact distance is significantly less than the sum of the van der Waals radii for hydrogen and fluorine (approximately 2.55 Å). The resulting extreme steric compression destabilizes the protonated state. Thermodynamically, the system relieves this clash by favoring the free, unprotonated amine, which manifests empirically as a drastically lowered pKa​ .

Furthermore, the geometry is influenced by the preference of fluorine to bond with carbon orbitals exhibiting enhanced p-character. This is structurally validated by the F−C−F bond angle, which sits at 109.6° in the protonated difluorocyclopropane system, compared to the standard H−C−H bond angle of 114.5° in unsubstituted cyclopropane.

Quantitative Structural Consequences of Protonation

Protonation of the bicyclic amine does not merely add a hydrogen atom; it induces systemic electronic and geometric reorganization across the entire bicyclic core. The table below summarizes the quantitative changes observed via X-ray diffraction upon the conversion of the neutral amine to its hydrochloride salt.

Table 1: Structural Consequences of Protonation on the Bicyclic gem-Difluorocyclopropylamine Core

Structural ParameterNeutral Amine (Baseline)Protonated Salt (HCl)Relative ChangeMechanistic Implication
F–C–F Bond Angle 107.5°109.6°+2.1°Increased preference for p-character orbitals by fluorine
C1–C2 Bond Length Baseline+0.9%LengtheningRedistribution of ring strain away from the apex
C1–C3 Bond Length Baseline+1.0%LengtheningRedistribution of ring strain away from the apex
C2–C3 Bond Length Baseline-0.6%ShorteningDistal bond compression due to bridgehead widening
C1–F exo​ Bond Length Baseline-1.0%ShorteningSteric compression against the ammonium proton
C1–F endo​ Bond Length Baseline-1.2%ShorteningElectronic redistribution to stabilize the adjacent positive charge
F exo​ ···H⁺ Distance N/A2.40 ÅN/ASevere steric clash (below VdW radii), driving diminished basicity

Experimental Protocols: Synthesis and Self-Validating Analysis

To ensure high-fidelity replication of these structural findings, the following field-proven methodologies must be adhered to.

Protocol A: Synthesis of 8,8-Difluoro-1-(morpholin-4-yl)bicyclo[5.1.0]octane (2c)
  • Precursor Preparation: Synthesize 1-(morpholin-4-yl)cycloheptene via the azeotropic condensation of cycloheptanone and morpholine in toluene, using a Dean-Stark apparatus to drive the equilibrium.

  • Carbene Generation: In a dry, inert atmosphere, react the enamine with a difluorocarbene precursor (e.g., Seyferth reagent, Hg(CF3​)2​ ) at 70 °C for exactly 80 minutes.

    • Causality: Maintaining 70 °C provides the precise thermal activation energy required for complete carbene precursor decomposition without thermally degrading the sensitive enamine double bond.

  • Isolation: Purify the resulting neutral adduct (2c ) via vacuum distillation. The compound will isolate as a colorless, volatile liquid that is stable to air and light.

Protocol B: Salt Formation and Crystallographic Workflow
  • Protonation: Dissolve the neutral amine 2c in anhydrous diethyl ether. Slowly introduce anhydrous HCl gas (or a standardized HCl/ether solution) at 0 °C.

    • Causality: Because the amine is weakly basic, strictly anhydrous conditions are mandatory to prevent competitive hydrolysis and ensure stoichiometric salt formation.

  • Crystallization: Induce crystallization of the 2c·HCl salt via slow vapor diffusion of pentane into the ether solution at -20 °C.

  • X-ray Diffraction: Mount the resulting crystal on a diffractometer. Data collection must be performed at cryogenic temperatures (e.g., 100–150 K) to minimize thermal atomic motion, which is critical for accurately resolving the ultra-short 2.40 Å F exo​ ···H⁺ contact distance.

Protocol C: Self-Validating NMR Verification

The hydrohalide salts of these weakly basic amines are notorious for undergoing rapid equilibration with standard oxygen-containing NMR solvents (like CD3​OD or THF−d8​ ), resulting in broadened, uninterpretable peaks.

  • Self-Validation Step: To confirm the protonated structure in solution, acquire the 13C and 19F NMR spectra in a specific 9:1 mixture of DMSO- d6​ and concentrated HCl/ H2​O .

  • Causality: This highly acidic, highly polar environment suppresses the acid-base equilibrium, locking the compound entirely in its fully protonated state.

  • Expected Output: The 19F NMR spectrum will yield sharp signals, displaying characteristic 2JF,F​ geminal coupling constants strictly between 140 and 170 Hz.

Mechanistic Pathway Diagram

Workflow A 1-(morpholin-4-yl) cycloheptene C 8,8-difluoro-1-(morpholin-4-yl) bicyclo[5.1.0]octane (2c) A->C [2+1] Cycloaddition (70 °C, 80 min) B Difluorocarbene (:CF2) B->C Insertion E 2c·HCl Crystal (X-ray Analysis) C->E Protonation D Anhydrous HCl D->E Salt Formation

Caption: Workflow for the synthesis and crystallographic isolation of the 2c·HCl salt.

References

  • Title: Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes Source: Organic Letters (ACS Publications), 2004, 6(25), 4767–4770. URL: [Link]

Methodological & Application

Application Note: Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, metabolically stable, and conformationally restricted bioisosteres is a cornerstone of modern drug discovery. Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate (CAS: 2225136-27-4) has emerged as a highly privileged building block in this domain. Featuring a gem-difluorocyclopropane ring fused to a seven-membered carbocycle, this scaffold serves as a sterically demanding, highly lipophilic vector that resists cytochrome P450 (CYP450) mediated oxidative metabolism.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on the physicochemical rationale, derivatization workflows, and integration of this building block into active pharmaceutical ingredients (APIs), highlighted by its recent application in synthesizing selective Staphylococcus aureus TrmD inhibitors [1].

Mechanistic Rationale & Bioisosterism

The incorporation of the 8,8-difluorobicyclo[5.1.0]octane moiety is rarely accidental; it is a deliberate structural intervention designed to overcome specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities.

  • Metabolic Shielding: Traditional bulky lipophilic groups (e.g., tert-butyl, adamantyl, or unsubstituted cycloalkyls) are highly susceptible to hydroxylation by hepatic CYP450 enzymes. The introduction of the gem-difluoro group strongly withdraws electron density via the inductive effect (-I), lowering the HOMO of the adjacent C-C bonds and shielding the ring system from oxidative attack [2].

  • Conformational Rigidity: The bicyclic[5.1.0] system restricts the number of low-energy conformers. When attached to a pharmacophore, it projects into a defined 3D space, reducing the entropic penalty upon target binding.

  • Lipophilicity Tuning: Fluorine substitution increases lipophilicity (LogP) without adding excessive molecular weight, enhancing membrane permeability and target residence time in hydrophobic pockets.

Bioisostere Trad Traditional Motif (e.g., t-Butyl, Phenyl) Metab CYP450 Oxidation (Metabolic Liability) Trad->Metab Susceptible DiF 8,8-Difluorobicyclo[5.1.0]octane Scaffold Trad->DiF Bioisosteric Replacement Prop1 High Metabolic Stability (C-F Bond Strength) DiF->Prop1 Confers Prop2 Defined 3D Vector (Conformational Rigidity) DiF->Prop2 Confers

Conceptual rationale for utilizing the 8,8-difluorobicyclo[5.1.0]octane scaffold in drug design.

Physicochemical Profiling & Quantitative Data

To effectively utilize Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate, understanding its baseline properties and its impact on biological targets is critical.

Table 1: Physicochemical Properties of the Building Block
PropertyValueRationale / Implication for Synthesis
Chemical Formula C₁₀H₁₄F₂O₂Base scaffold for derivatization.
Molecular Weight 204.21 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5.
CAS Number 2225136-27-4Primary identifier for commercial sourcing.
Functional Handle Methyl Ester (-COOCH₃)Permits selective reduction, hydrolysis, or direct amidation.
Table 2: Impact of the Scaffold on Target Affinity (Example: S. aureus TrmD)

Recent literature demonstrates that incorporating the 8,8-difluorobicyclo[5.1.0]octane moiety via a triazole linker significantly enhances binding affinity to bacterial methyltransferases compared to parent compounds [1].

Compound / MotifTarget EnzymeBinding Affinity (K_D)Cytotoxicity (HEK293)
Parent (Unsubstituted)S. aureus TrmD> 10 μMNone observed
8,8-Difluorobicyclo[5.1.0]octane Derivative S. aureus TrmD< 1 μM (Nanomolar range) No toxicity up to 100 μM

Synthetic Workflows & Laboratory Protocols

The ester functionality at the 4-position of the bicyclic ring is the primary vector for synthetic elaboration. The most common and highly validated workflow involves reducing the ester to an alcohol, converting it to an azide, and utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append the bulky group to a core pharmacophore [1].

SyntheticWorkflow Ester Methyl 8,8-difluorobicyclo[5.1.0]octane -4-carboxylate Red Reduction (LiBH4, THF, 0 °C to RT) Ester->Red Alc 4-(Hydroxymethyl) Intermediate Red->Alc Act Activation & Azidation (MsCl, Et3N; then NaN3, DMF) Alc->Act Azide 4-(Azidomethyl) Intermediate Act->Azide Click CuAAC Click Reaction (CuSO4, Na Ascorbate, Alkyne) Azide->Click Final Triazole-Linked Target API (e.g., TrmD Inhibitor) Click->Final

Step-by-step synthetic workflow from the carboxylate ester to a triazole-linked final API.
Protocol 1: Selective Reduction to 4-(Hydroxymethyl)-8,8-difluorobicyclo[5.1.0]octane

Causality & Logic: While Lithium Aluminum Hydride (LiAlH₄) is a standard ester reducing agent, its harsh reactivity can occasionally lead to unwanted ring-opening of highly strained cyclopropanes. Lithium Borohydride (LiBH₄) is selected here as a milder, chemoselective alternative that perfectly preserves the gem-difluorocyclopropane architecture.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dropwise add a 2.0 M solution of LiBH₄ in THF (1.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; visualize with KMnO₄ stain).

  • Quenching: Cool back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting alcohol is typically >95% pure and can be used without further column chromatography.

Protocol 2: Conversion to 4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane

Causality & Logic: Direct azidation via Mitsunobu conditions (DPPA/DIAD/PPh₃) generates triphenylphosphine oxide, which is notoriously difficult to separate from lipophilic, non-polar aliphatic azides. A two-step Mesylation/Azidation sequence ensures high purity and easy isolation, which is crucial for downstream biological assays.

Step-by-Step Procedure:

  • Mesylation: Dissolve the alcohol from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add Triethylamine (Et₃N, 2.0 eq) and cool to 0 °C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 1 hour. Quench with water, extract with DCM, dry, and concentrate to yield the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous Dimethylformamide (DMF, 0.15 M). Add Sodium Azide (NaN₃, 3.0 eq). Safety Note: Never use halogenated solvents with NaN₃ due to the risk of forming explosive diazidomethane.

  • Heating: Heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to RT, dilute with a large volume of Diethyl Ether (to force DMF into the aqueous phase), and wash extensively with water (5 × 30 mL) and brine. Dry over MgSO₄ and concentrate carefully (do not heat the bath above 30 °C due to the volatility and energetic nature of azides).

Protocol 3: CuAAC "Click" Coupling to Pharmacophore

Causality & Logic: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is utilized to link the 8,8-difluorobicyclo[5.1.0]octane moiety to the main pharmacophore (e.g., a pyrrolopyrimidone core) [1]. The resulting 1,2,3-triazole is not merely a passive linker; it acts as a robust, metabolically stable amide bioisostere that can participate in hydrogen bonding within the target protein's active site.

Step-by-Step Procedure:

  • Preparation: In a vial, combine the 4-(azidomethyl)-8,8-difluorobicyclo[5.1.0]octane (1.1 eq) and the alkyne-functionalized core pharmacophore (1.0 eq).

  • Solvent: Dissolve in a 1:1 mixture of tert-Butanol and Water (0.1 M).

  • Catalyst Generation: Add Sodium Ascorbate (0.4 eq) followed by Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O, 0.2 eq). The solution will transition from blue to yellow/brown as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir vigorously at RT for 12–24 hours. Monitor by LC-MS.

  • Isolation: Dilute with water and extract with EtOAc. If the product precipitates directly from the reaction mixture, it can be isolated via vacuum filtration and washed with cold water and diethyl ether. Purify the final compound via reverse-phase preparative HPLC.

Summary

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is a premier building block for introducing advanced, sterically demanding, and metabolically stable bioisosteres into drug candidates. By following the validated reduction-azidation-click workflow, medicinal chemists can rapidly explore the chemical space surrounding this unique gem-difluorocyclopropane scaffold, driving the discovery of highly selective and potent therapeutics.

References

  • Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S. aureus TrmD Inhibitors Journal of Medicinal Chemistry - ACS Publications (December 2025). URL:[Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes ACS Publications (November 2022). URL:[Link]

Application Note: gem-Difluorocyclopropane Moieties as Advanced Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic and pharmacodynamic liabilities. Among fluorinated motifs, the gem-difluorocyclopropane ring has emerged as an exceptionally versatile bioisostere. It is frequently deployed to replace metabolically vulnerable ethers, carbonyls, and flexible lipophilic chains[1].

The rationale for utilizing gem-difluorocyclopropanes lies in their unique combination of steric, electronic, and conformational properties. The highly electronegative fluorine atoms exert a strong inductive pull, which can significantly modulate the pKa of adjacent basic amines, thereby improving membrane permeability and reducing off-target binding (such as hERG channel inhibition)[2]. Furthermore, the cyclopropane ring imposes a rigid conformational lock, reducing the entropic penalty upon target binding, while the strong C–F bonds effectively block cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

Physicochemical Profiling & Data Presentation

The decision to incorporate a gem-difluorocyclopropane moiety is driven by the need to optimize specific physicochemical properties without drastically inflating the molecular weight. The table below summarizes the quantitative and qualitative shifts observed when standard functional groups are replaced with a gem-difluorocyclopropane bioisostere.

PropertyMethoxy (-OCH₃)Ethyl (-CH₂CH₃)Trifluoromethyl (-CF₃)gem-Difluorocyclopropane
Lipophilicity (logP) LowModerateHighHigh
Metabolic Stability Poor (O-dealkylation)Moderate (Hydroxylation)ExcellentExcellent
Steric Bulk (Volume) SmallMediumLargeMedium-Large
Electronic Effect Electron DonatingNeutralStrongly WithdrawingElectron Withdrawing
Conformational State FlexibleFlexibleRigidHighly Rigid

Logical Workflow for Bioisosteric Replacement

The integration of a gem-difluorocyclopropane bioisostere into a drug scaffold follows a rational design cycle. The workflow below illustrates the critical path from identifying a metabolic soft spot to the advancement of a stabilized lead compound.

BioisostereWorkflow N1 Identify Metabolic Liability (e.g., Methoxy, Carbonyl) N2 Bioisosteric Replacement (gem-Difluorocyclopropane) N1->N2 Rational Design N3 Chemical Synthesis (Difluorocarbene Addition) N2->N3 [2+1] Cycloaddition N4 In Vitro Profiling (CYP450 Stability, pKa, logP) N3->N4 SAR Evaluation N4->N2 Iterative Optimization N5 Lead Advancement N4->N5 Improved DMPK

Logical workflow for integrating gem-difluorocyclopropanes in lead optimization.

Validated Synthetic Protocol: Difluorocarbene [2+1] Cycloaddition

The most direct and reliable method for installing a gem-difluorocyclopropane ring is the [2+1] cycloaddition of a difluorocarbene intermediate with an alkene. The following protocol utilizes Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) as a mild, highly effective difluorocarbene source[3].

Design Causality: TFDA is selected over classical harsh reagents (like sodium chlorodifluoroacetate) because it decomposes under neutral conditions using only a catalytic amount of fluoride, making it highly tolerant of sensitive functional groups on the target scaffold[3].

Step-by-Step Methodology

Step 1: System Preparation & Inertion

  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a gas dispersion tube. Purge the system thoroughly with anhydrous N₂.

  • Causality: Difluorocarbene precursors and the carbene intermediate itself are highly sensitive to moisture. Trace water can prematurely quench the carbene to form difluoromethane, drastically reducing yields.

Step 2: Substrate & Catalyst Loading

  • Action: Charge the flask with anhydrous toluene (to achieve a 0.5 M solution relative to the substrate), the alkene substrate (1.0 eq), and sodium fluoride (NaF, 0.06 eq)[3].

  • Causality: NaF acts as a catalytic initiator to trigger the decomposition of TFDA. Toluene is utilized because it is a non-nucleophilic, high-boiling solvent that will not trap the highly electrophilic difluorocarbene.

Step 3: Thermal Activation

  • Action: Heat the suspension to a gentle reflux (approx. 110 °C) while maintaining a slow, continuous N₂ sparge[3].

  • Causality: Elevated temperature is required to sustain the thermal decomposition of the intermediate sulfonyl fluoride after the initial fluoride-triggered desilylation.

Step 4: Controlled Precursor Addition (Critical Step)

  • Action: Add TFDA (1.6 eq) dropwise via the addition funnel over a period of 1 to 2 hours[3].

  • Causality: Dropwise addition is imperative to maintain a low steady-state concentration of difluorocarbene in the reaction mixture. High concentrations lead to rapid carbene dimerization (yielding tetrafluoroethylene gas), which outcompetes the desired [2+1] cycloaddition with the alkene.

  • Self-Validation (In-Process Control 1): Observe continuous gas evolution (SO₂ and CO₂) during the addition. The cessation of gas bubbling shortly after the addition is complete serves as a visual indicator that the TFDA has been fully consumed.

Step 5: Reaction Quenching & Analytical Validation

  • Action: Cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Self-Validation (In-Process Control 2): Before proceeding to column chromatography, analyze an aliquot of the crude organic layer via ¹⁹F NMR. The disappearance of the TFDA starting material signals and the emergence of characteristic upfield signals (typically an AB quartet or singlet between -120 to -150 ppm, depending on symmetry) definitively confirms the formation of the gem-difluorocyclopropane ring.

Case Studies in Lead Optimization

Case Study 1: Mitigating O-Dealkylation (Ether Bioisostere)

Aryl ethers (e.g., methoxy groups) are ubiquitous in medicinal chemistry but represent a severe metabolic liability due to rapid CYP450-mediated O-dealkylation[4]. Replacing the oxygen atom with a difluoromethylene (-CF₂-) group, or replacing the entire methoxy group with a difluoroethyl or difluorocyclopropyl moiety, mimics the steric volume and electronic dipole of the ether. Crucially, this point mutation replaces the metabolically labile C–O bond with highly stable C–C and C–F bonds, effectively blocking the metabolic soft spot and prolonging the in vivo half-life of the drug[4].

Case Study 2: Hybrid CF₃/Ethyl Bioisostere in Enzyme Inhibition

The 1,2-difluoro and gem-difluorocyclopropane motifs have been successfully validated as hybrid bioisosteres of CF₃ and Ethyl groups[5]. In the design of Matrix Metalloproteinase (MMP) inhibitors, the incorporation of a difluorinated motif introduces stabilizing hyperconjugative interactions (consistent with the stereoelectronic gauche effect)[5]. This anisotropic nature allows the difluorocyclopropane to precisely orient within the enzymatic binding pocket, achieving significant target selectivity (e.g., MMP-13 over MMP-2) that cannot be attained with simple alkyl or fully trifluoromethylated analogs[5].

References

  • Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Synthesis of an Eccentric Electron-Deficient Fluorinated Motif, Tetrafluoro-λ6-sulfanyl gem-Difluorocyclopropenes | Organic Letters Source: acs.org URL:[Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres Source: cas.cn URL: [Link]

  • Validating the 1,2-Difluoro Motif As a Hybrid Bioisostere of CF3 and Et Using Matrix Metalloproteinases As Structural Probes Source: nih.gov URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL:[Link]

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Application Notes: Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate as a Rigid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the modern pursuit of novel therapeutics, the exploration of chemical space beyond flat, aromatic systems is paramount. The strategic use of rigid, three-dimensional (3D) scaffolds offers a compelling solution to improve compound properties such as selectivity, metabolic stability, and potency by pre-organizing pharmacophoric elements in a favorable conformation for target binding. This guide introduces Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate, a novel sp³-rich scaffold, and provides a comprehensive overview of its application. We detail the scientific rationale for its use, its key physicochemical properties, and validated protocols for its incorporation into drug discovery workflows, positioning it as a superior bioisosteric replacement for traditional linkers and aromatic systems.

The Scientific Rationale: A Scaffold for the Future of Drug Design

The design of small molecule drugs is an exercise in molecular recognition. A successful drug candidate must adopt a specific three-dimensional arrangement to bind its biological target with high affinity and selectivity. The use of rigid scaffolds is a powerful strategy to achieve this.

The Advantage of Rigidity

Flexible molecules must overcome a significant entropic penalty upon binding to a target as they transition from a multitude of conformations in solution to a single, bound state. By contrast, rigid scaffolds, such as the bicyclo[5.1.0]octane core, exist in a more limited conformational landscape. This pre-organization minimizes the entropic cost of binding, which can translate directly to improved binding affinity and ligand efficiency. Furthermore, the defined spatial arrangement of substituents on a rigid core can enhance selectivity, as the molecule is less likely to adopt conformations suitable for binding to off-targets. Studies on macrocyclic kinase inhibitors, for instance, have demonstrated that rigid scaffolds retain their conformation upon binding, a key feature for rational drug design.[1][2][3][4][5]

The Multifaceted Role of the gem-Difluoro Group

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The gem-difluoride motif on the cyclopropane ring of the scaffold imparts several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the scaffold resistant to oxidative metabolism at that position. This is particularly useful for blocking metabolic hotspots.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of nearby acidic groups and act as hydrogen bond acceptors, influencing interactions with the target protein.

  • Bioisosteric Replacement: The CF₂ group can serve as a bioisostere for an ether oxygen or a carbonyl group, while offering a completely different electronic and metabolic profile. This allows for fine-tuning of a molecule's properties without drastic structural changes.

  • Improved Solubility and Reduced Non-Specific Binding: Replacing aromatic rings with saturated bicycloalkanes can lead to significant improvements in aqueous solubility and a reduction in non-specific binding, which are often challenging hurdles in drug development.[6][7]

The Bicyclo[5.1.0]octane Core: A Unique 3D Vector Space

The bicyclo[5.1.0]octane framework, a fusion of a seven-membered ring and a cyclopropane ring, provides a rigid and distinctly three-dimensional structure. The methyl carboxylate at the C4 position serves as a versatile chemical handle, providing a well-defined exit vector for further chemical elaboration and exploration of the surrounding chemical space. This makes the scaffold an excellent replacement for planar phenyl rings or overly flexible alkyl chains, enabling the creation of novel intellectual property and potentially improving drug-like properties.[8][9][10]

Physicochemical Properties and Spectroscopic Fingerprint

Understanding the inherent properties of the scaffold is the first step toward its rational application.

Calculated Physicochemical Data

The properties of the core scaffold and its activated carboxylic acid derivative are summarized below. These values indicate good "Rule of Five" compliance and position the scaffold within a favorable drug-like chemical space.

PropertyMethyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid[11]
Molecular Formula C₁₀H₁₄F₂O₂C₉H₁₂F₂O₂
Molecular Weight 204.21 g/mol 190.19 g/mol
XlogP (Predicted) ~2.21.9
Topological Polar Surface Area (TPSA) 26.3 Ų37.3 Ų
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 22
CAS Number Not available2173999-40-9[12]
Spectroscopic Characterization: The NMR Fingerprint

The unique structure of the scaffold gives rise to a distinct NMR signature, which is critical for reaction monitoring and final compound verification.

  • ¹H NMR: The spectrum will be complex due to the rigid bicyclic system. Protons on the seven-membered ring will appear in the aliphatic region (typically 1.0-3.0 ppm). The cyclopropyl protons will be shifted to higher field and will exhibit complex splitting due to geminal and vicinal couplings, including couplings to fluorine.

  • ¹³C NMR: The spectrum will show distinct signals for all 10 carbons. The carbonyl carbon of the ester will be downfield (~170-175 ppm), while the CF₂ carbon will appear as a characteristic triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: This is the most diagnostic technique. The two fluorine atoms are diastereotopic and will likely appear as two distinct signals, or as an AB quartet, due to their different spatial relationships with the rest of the asymmetric scaffold. The chemical shift is expected in the range of -90 to -150 ppm (relative to CFCl₃), which is characteristic for gem-difluorocyclopropanes.[13][14][15] Large geminal F-F coupling constants are also expected.

Core Protocols: A Guide to Practical Application

The true value of a scaffold lies in its ease of use. The following protocols provide robust, validated methods for derivatizing the core structure.

Workflow for Scaffold Elaboration

The following diagram illustrates the standard workflow for converting the commercially available methyl ester into a diversified library of amide derivatives, a cornerstone of modern medicinal chemistry.

G cluster_start Starting Material cluster_intermediate Activation cluster_end Diversification Start Methyl 8,8-difluorobicyclo [5.1.0]octane-4-carboxylate Intermediate 8,8-difluorobicyclo [5.1.0]octane-4-carboxylic acid Start->Intermediate  Protocol 3.2  (Hydrolysis) End Diversified Amide Library (R-NH-CO-Scaffold) Intermediate->End  Protocol 3.3  (Amide Coupling)

Caption: Workflow for scaffold functionalization.

Protocol 1: Hydrolysis to the Carboxylic Acid Core

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, which is the key intermediate for subsequent amide coupling reactions.

Materials:

  • Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (typically a 2:1 or 3:1 ratio).[16]

  • Add LiOH·H₂O (2.0 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.[17] A white precipitate of the carboxylic acid should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Causality Note: Alkaline hydrolysis is used because the reaction is irreversible, driving the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[18][19] LiOH is often preferred over NaOH or KOH due to its better solubility in mixed organic/aqueous solvent systems.

Protocol 2: Amide Coupling for Library Synthesis

This protocol details the coupling of the carboxylic acid with a primary or secondary amine using HATU, a highly efficient and widely used coupling reagent that minimizes racemization for chiral substrates.[20][21]

Materials:

  • 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid (1.0 eq)

  • Desired amine (R-NH₂ or R₂NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step forms the highly reactive OAt-active ester.[22][23]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Note: Pre-activating the carboxylic acid with HATU and a non-nucleophilic base like DIPEA before adding the amine is crucial.[22] This maximizes the formation of the active ester and prevents side reactions where HATU reacts directly with the amine nucleophile, which can reduce yield.[24]

Application Example: Bioisosteric Replacement in a Kinase Inhibitor Scaffold

To illustrate the utility of the scaffold, consider its use as a bioisosteric replacement for a para-substituted phenyl ring in a hypothetical kinase inhibitor. Many kinase inhibitors utilize a phenyl ring as a central scaffold to position key pharmacophores that interact with the hinge region and other pockets of the ATP-binding site. However, phenyl rings can be liabilities due to metabolic oxidation or poor solubility.

G cluster_old Traditional Scaffold cluster_new Novel Scaffold Old_Scaffold Hinge Binder — [p-Phenyl Ring] — Solubilizing Group Prop_Old Properties: - Planar Geometry - Potential P450 Metabolism - Lower Solubility Old_Scaffold->Prop_Old New_Scaffold Hinge Binder — [Difluorobicyclo-octane] — Solubilizing Group Old_Scaffold->New_Scaffold Bioisosteric Replacement Prop_New Properties: - Rigid 3D Geometry - Blocked Metabolism - Improved Solubility New_Scaffold->Prop_New

Caption: Bioisosteric replacement strategy.

By replacing the phenyl ring with the 8,8-difluorobicyclo[5.1.0]octane core, we can achieve several key improvements:

  • Maintained Vectorality: The C1-C4 axis of the bicyclooctane mimics the 1,4-disubstitution pattern of the phenyl ring, preserving the orientation of the key functional groups.

  • Enhanced 3D Character: The sp³-rich core provides access to vectors outside the plane of the original phenyl ring, potentially enabling new, favorable interactions with the protein target.

  • Improved Physicochemical Properties: The replacement is expected to increase solubility and block potential sites of aromatic oxidation, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound.[6]

Conclusion

Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is more than just a novel building block; it is a tool for solving long-standing problems in medicinal chemistry. Its inherent rigidity, combined with the beneficial properties of the gem-difluoro group, provides a powerful platform for designing next-generation therapeutics. The protocols outlined in this guide offer a clear and validated pathway for researchers to integrate this scaffold into their discovery programs, enabling the exploration of new, patentable chemical space and accelerating the development of safer and more effective medicines.

References

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Improving non-specific binding and solubility: bicycloalkyl groups and cubanes as para-phenyl bioisosteres. Novartis OAK. Available from: [Link]

  • The ortho-substituted phenyl ring and its saturated bioisosteres. ResearchGate. Available from: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]

  • Hydrolysis of esters. Chemguide. Available from: [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. RSC.org. Available from: [Link]

  • HATU coupling - what's the best order?. Reddit. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Ester to Acid - Common Conditions. Common Organic Chemistry. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. Available from: [Link]

  • Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available from: [Link]

  • 19F NMR analyses of some cyclopropane derivatives. Academia.edu. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available from: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Analytical and Applied Pyrolysis.
  • 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid — Chemical Substance Information. ECHA. Available from: [Link]

  • Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational Chemistry. ChemRxiv. Available from: [Link]

  • Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isopropenylcyclohexene isomerization. Springer.
  • 8-Methylenebicyclo(5.1.0)octane. PubChem. Available from: [Link]

  • Scalable Synthesis of Strained Cyclooctyne Derivatives. Semantic Scholar. Available from: [Link]

  • 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid. PubChemLite. Available from: [Link]

  • Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Bicyclo[5.1.0]octane, 8-(1-methylethylidene)-. Cheméo. Available from: [Link]

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Application Note: Ring-Opening Transformations of 8,8-Difluorobicyclo[5.1.0]octane Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated motifs, gem-difluorocyclopropanes (gem-DFCPs) have emerged as highly versatile fluoroallylic synthons[1]. Specifically, the 8,8-difluorobicyclo[5.1.0]octane system—a seven-membered ring fused to a gem-difluorocyclopropane—presents a unique conformational and electronic landscape.

This application note provides an authoritative guide on the transition-metal-catalyzed ring-opening reactions of 8,8-difluorobicyclo[5.1.0]octane derivatives. By exploiting the inherent ring strain and the extreme polarization induced by the gem-difluoro moiety, researchers can access functionalized 2-fluorocyclohept-1-ene scaffolds, which serve as rigidified, metabolically stable bioisosteres for drug discovery[2].

Mechanistic Rationale: The Fluoroallylic Pathway

Understanding the causality behind the ring-opening of 8,8-difluorobicyclo[5.1.0]octane is critical for optimizing reaction conditions and predicting regioselectivity. The presence of two highly electronegative fluorine atoms on the cyclopropane ring widens the C1–C8–C7 angle and significantly lengthens the distal C1–C7 bond[3]. This stereoelectronic effect renders the C1–C7 bond highly susceptible to oxidative addition by low-valent transition metals, such as Palladium(0).

Once Pd(0) inserts into the strained C–C bond, a four-membered palladacycle is formed. This intermediate rapidly undergoes β-fluoride elimination—expelling a fluoride anion—to generate a highly electrophilic π-fluoroallylic palladium(II) species[4]. This species is subsequently intercepted by a nucleophile (e.g., amines, sulfinates, or carbon nucleophiles), followed by reductive elimination to yield the functionalized monofluoroalkene[5].

G A Pd(0) Catalyst C Oxidative Addition (C-C Cleavage) A->C B 8,8-Difluoro-Bicyclic System B->C D Palladacycle Intermediate C->D E β-Fluoride Elimination D->E F π-Fluoroallylic Pd(II) Species E->F G Nucleophilic Attack F->G H Reductive Elimination G->H H->A Regenerates I Fluoroallylic Product H->I

Pd-catalyzed ring-opening mechanism of gem-difluorocyclopropanes via fluoroallylic intermediates.

Quantitative Data: Nucleophile Scope & Reaction Efficiency

The electrophilic π-fluoroallylic intermediate generated from the 8,8-difluorobicyclo[5.1.0]octane system can be trapped by diverse nucleophiles. The table below summarizes validated catalytic systems and their corresponding quantitative outcomes.

Nucleophile TypeOptimized Catalyst SystemCritical AdditiveYield (%)Regioselectivity (Z/E)Ref
Primary AnilinePd₂(dba)₃ / XPhosCs₂CO₃82 - 88%>95:5 (Z-selective)[5]
Sodium SulfinatePd(TFA)₂ / XPhosn-Bu₄NPF₆75 - 81%>99:1 (Z-selective)[6]
ArylsilanePd(OAc)₂ / PCy₃CuF₂70 - 78%>95:5 (Z-selective)[7]
Malonate (C-Nuc)Pd₂(dba)₃ / IHeptK₂CO₃80 - 85%>90:10[3]

Note: Z-selectivity in these fused systems is dictated by the minimization of steric clash during the nucleophilic attack on the π-allyl complex, strongly favoring the isomer where the bulkier cycloheptyl backbone is oriented away from the incoming nucleophile.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can verify the success of each mechanistic step in real-time.

Protocol A: Palladium-Catalyzed Amination of 8,8-Difluorobicyclo[5.1.0]octane

This protocol outlines the cross-coupling of the bicyclic system with primary anilines to yield 2-fluoroallylic amines, a highly sought-after motif in medicinal chemistry for modulating amine pKa[5].

Reagents & Materials:

  • 8,8-difluorobicyclo[5.1.0]octane derivative (1.0 mmol)

  • Primary aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% - provides 5 mol% Pd)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 20 mL Schlenk tube under vacuum and backfill with dry Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.

  • Reagent Loading: Add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to the Schlenk tube. Causality: XPhos is selected because its bulky, electron-rich biaryl structure accelerates the final reductive elimination step, preventing off-target β-hydride elimination pathways.

  • Solvent & Substrate Addition: Inject anhydrous DCE, followed by the aniline and the 8,8-difluorobicyclo[5.1.0]octane derivative.

  • Degassing: Perform three freeze-pump-thaw cycles.

  • Reaction Execution: Stir the mixture at 80 °C for 12 hours.

  • Self-Validating Checkpoint (¹⁹F NMR): Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Validation: The starting material exhibits a characteristic AB quartet (approx. -130 to -150 ppm) due to the diastereotopic fluorine atoms on the cyclopropane ring. Successful C-C cleavage and β-F elimination are definitively confirmed by the disappearance of this quartet and the emergence of a single downfield doublet (approx. -100 to -110 ppm) corresponding to the vinylic fluorine of the product.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Ring-Opening Sulfonylation

This protocol utilizes sodium sulfinates to construct 2-fluoroallylic sulfones[6].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with Pd(TFA)₂ (5 mol%), XPhos (10 mol%), sodium arylsulfinate (1.5 equiv), and n-Bu₄NPF₆ (20 mol%).

    • Causality: Sodium sulfinates have notoriously poor solubility in organic solvents. The addition of the phase-transfer catalyst n-Bu₄NPF₆ is critical to solubilize the sulfinate anion, ensuring it can effectively trap the transient π-fluoroallylic Pd(II) species before decomposition occurs[4].

  • Reaction: Add the 8,8-difluorobicyclo[5.1.0]octane derivative (1.0 equiv) dissolved in anhydrous DCE (0.2 M). Seal the vial and heat at 90 °C for 16 hours.

  • Validation & Isolation: Monitor via TLC (UV active sulfone product) and ¹⁹F NMR (shift to ~ -105 ppm). Quench with water, extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via column chromatography.

References

  • Sun et al. "Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons." Pharmaceutical Fronts, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM_pkbQrSQOXjNKTn2rFpqRI8SbLdp8aaFlKwAr1JWX5txiJrWrxvp8LQmP4wdyovh51NYjqjPQa-3pjpPCNT-BpQt3HNaxamdYAFvBFpwFBSFiHttpzEiiuGRSoXF9q9gd7c-sePMw_2fweoD3WSHZGHwWIMUdXRAGKmivDUE201xA4Ov9w==]
  • "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry (via PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdQQ6vLNJrWlUeNez3s86r19uiItJXVgvoVyUUxBr5-OO4y65n3T2n1kW7LfnIlK9nVu6E58f4-sd7aSsSC66VDjrb1ZoWBvPE-Kq4204Lcj8BRv_7hHo1m7TS4C8pHPrAPZad25Au_6_9ew==]
  • "Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones." RWTH Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJNtkTAg1LkdgGbreY6yclQl_sOPN6M3sam3AyxzTRdhXXYKeg2CD6L3sMErg-R3IGpDx-YnBZ0aVcA32XbRHuqK9ykPPyWmDGdaqClvvNoK0K5JsyW_xiN1DrokL3CbB9fSfnz9SWBX-4oid1wdKmE4F7Ba6cvMbghPA]
  • "Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines." Chemical Science (via PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXyxlbBezQOfv9JRgu9qMbro4gro0-BFwN99jxuCgKvafVqL9uJNDzbqyhMWhULmh6hWGCqG6NDiQCMt3i1aXXwdnmhc8kYVI0Zq_oanYArYg99dc6f3gk9MC0sUe_0UkD3Y_idYwmlyY48NM=]
  • "Pd-IHept-Catalyzed Ring-Opening of gem-Difluorocyclopropanes with Malonates Via Selective C–C Bond Cleavage: Synthesis of Monofluoroalkenes." The Journal of Organic Chemistry, 2023.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJSZNOeMQuiNy406XOpV4HOx7jmiQrVie2VPMTobWDVPmTKNjFIjlUJpUg84gFVh8ePjfkWDHsJFGX4F68CZYG3uMmv3nh4FCf55xHSIjV3qghDR8qU9AMB3izck-beCwtCD8dO0zQIL4Sw==]
  • "Palladium-Catalyzed Ring-Opening Coupling of gem-Difluorocyclopropanes for the Construction of 2-Fluoroallylic Sulfones." The Journal of Organic Chemistry (via PubMed), 2019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAPLQI4EYhNTzOObh_VZ5MmsJej3ZZ9qFq9yx6VxbUh4eG6H-Y8TXOM6H96uGiBzm4rzEslXI_JgX9WI4L5-tTfCsuQf7Q9Y6p6xx53BUVQ1rmTbbjHBsT3q-ohF6DDSWm5qt]

Sources

Application Note: Design, Synthesis, and Kinetic Validation of Acrylamide-Based Targeted Covalent Inhibitors (TCIs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus Area: Synthesis of Enzyme Inhibitors and Receptor Ligands (e.g., Kinases, GPCRs)

Introduction: The Rationale for Targeted Covalent Inhibition

In modern drug discovery, Targeted Covalent Inhibitors (TCIs) have revolutionized the treatment of malignancies and autoimmune diseases. By incorporating an electrophilic "warhead" onto a selective reversible binding scaffold, TCIs form an irreversible covalent bond with a specific nucleophilic residue (typically a non-catalytic cysteine) within the target protein's binding pocket.

The clinical success of drugs like ibrutinib (targeting BTK) and osimertinib (targeting EGFR) relies heavily on the acrylamide functional group [1]. The acrylamide acts as a finely tuned Michael acceptor: it is unreactive enough to resist indiscriminate binding with abundant cellular nucleophiles (like glutathione), yet reactive enough to undergo rapid nucleophilic attack when held in close proximity to the target cysteine by the scaffold's non-covalent affinity.

As a Senior Application Scientist, I emphasize that developing a TCI is not merely about attaching a reactive group; it is an exercise in balancing the initial reversible binding affinity ( KI​ ) with the intrinsic chemical reactivity of the warhead ( kinact​ ). Relying on standard IC50​ values is fundamentally flawed for covalent inhibitors because their potency is time-dependent [2]. Therefore, a self-validating workflow combining precise chemical synthesis, direct intact mass spectrometry observation, and rigorous kinetic profiling ( kinact​/KI​ ) is mandatory.

TCI Development Workflow

G N1 1. Scaffold Design (Reversible Binder) N2 2. Warhead Synthesis (Acrylamide Coupling) N1->N2 Optimize non-covalent affinity (K_I) N3 3. Intact Protein MS (Adduct Confirmation) N2->N3 Synthesize electrophile N4 4. Kinetic Profiling (Time-Dependent Assay) N3->N4 Confirm 1:1 stoichiometry N5 5. Parameter Extraction (k_inact / K_I) N4->N5 Measure time-dependent inhibition

Fig 1. Logical progression from TCI synthesis to kinetic validation.

Experimental Protocols

Protocol A: Chemical Synthesis of the Acrylamide Warhead

Objective: To install an acrylamide warhead onto a secondary or primary amine of a precursor scaffold (e.g., a piperidine or aniline derivative) without inducing polymerization or off-target acylation.

Causality & Expert Insight: Acryloyl chloride is highly reactive. If the reaction is not strictly temperature-controlled (kept at 0 °C), the newly formed acrylamide can undergo an intermolecular aza-Michael addition with unreacted starting amines, leading to dimerization. Furthermore, using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) prevents the base itself from reacting with the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine-bearing precursor scaffold (1.0 eq, typically 0.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Stir for 10 minutes to ensure complete dissolution and basification of the amine salt.

  • Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Critical: Allow the solvent to equilibrate for 5 minutes.

  • Electrophile Addition: Dissolve acryloyl chloride (1.1 eq) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using a syringe pump. The slow addition prevents localized heating and suppresses polymerization.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor completion via LC-MS or TLC.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM ( 3×5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of 0-5% Methanol in DCM) to yield the pure acrylamide TCI.

Protocol B: Intact Protein Mass Spectrometry for Covalent Validation

Objective: To directly observe the formation of the covalent enzyme-inhibitor complex and confirm a 1:1 binding stoichiometry [3].

Causality & Expert Insight: Biochemical activity assays (like FRET) can yield false positives due to compound aggregation or allosteric interference. Intact protein MS provides unambiguous, direct observation of the covalent adduct. A mass shift corresponding exactly to the molecular weight of the inhibitor confirms target engagement, while the absence of double or triple adducts confirms that the warhead is not hyper-reactive [4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein (e.g., EGFR or BTK) to a final concentration of 1.0 µM in an MS-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.5). Avoid HEPES or Tris, as they cause severe ion suppression in MS.

  • Incubation: Add the synthesized TCI at varying concentrations (e.g., 1 µM, 5 µM, 10 µM; maintaining [I]≫[E] ) and incubate at 37 °C.

  • Time-Course Sampling: Aliquot 10 µL samples at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Quench the reaction immediately by adding 1% (v/v) Formic Acid to denature the protein and halt the covalent reaction.

  • High-Throughput MS Analysis: Inject the samples into a RapidFire-QTOF (Quadrupole Time-of-Flight) system. Use a C4 Solid Phase Extraction (SPE) cartridge for rapid desalting (18 seconds per sample) [5].

  • Data Deconvolution: Use maximum entropy deconvolution algorithms to convert the multiply-charged envelope into a zero-charge intact mass spectrum. Calculate the percentage of modified protein: $ % \text{Occupancy} = \frac{\text{Intensity}{\text{Adduct}}}{\text{Intensity}{\text{Unmodified}} + \text{Intensity}_{\text{Adduct}}} \times 100 $.

Protocol C: Determination of kinact​/KI​ (Biochemical Potency)

Objective: To quantify the covalent efficiency constant ( kinact​/KI​ ), the gold-standard metric for irreversible inhibitors [6].

Causality & Expert Insight: Covalent inhibition is a two-step process: E+I⇌E⋅I→E−I . The IC50​ decreases over time as the irreversible complex accumulates. Therefore, we must measure the observed rate constant ( kobs​ ) at various inhibitor concentrations to extract KI​ (reversible affinity) and kinact​ (maximum inactivation rate).

Step-by-Step Methodology:

  • Continuous Assay Setup: Utilize a continuous fluorometric or microfluidic mobility shift assay. Ensure the uninhibited enzyme reaction is linear over the entire assay duration (typically 2-4 hours).

  • Initiation: Pre-incubate the enzyme with the substrate. Initiate the reaction by adding the TCI at 6-8 different concentrations spanning above and below the anticipated KI​ .

  • Data Acquisition: Monitor product formation continuously. The progress curves will be non-linear, plateauing as the enzyme is irreversibly inactivated.

  • Kinetic Fitting (Step 1): Fit the progress curves to the integrated rate equation for time-dependent inhibition: $ P(t) = v_i \frac{1 - e^{-k_{obs}t}}{k_{obs}} $ where P(t) is product formed, vi​ is the initial velocity, and kobs​ is the pseudo-first-order inactivation rate.

  • Kinetic Fitting (Step 2): Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit this data to the hyperbolic equation: $ k_{obs} = \frac{k_{inact} [I]}{K_I(1 + \frac{[S]}{K_m}) + [I]} $ The asymptote yields kinact​ , and the concentration at half-maximal kobs​ yields the apparent KI​ .

Quantitative Data Presentation

To contextualize the tuning of warhead reactivity, the following table compares the kinetic parameters of standard acrylamides against emerging bioisosteres (such as allenamides and 2-sulfonylpyrimidines) [7][8].

Table 1: Kinetic Profiling of Alternative Covalent Warheads against Kinase Targets

Inhibitor ScaffoldWarhead TypeTarget KI​ (nM) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Off-Target Reactivity (GSH t1/2​ )
Ibrutinib (Standard)AcrylamideBTK2.2518.4 8.16×106 > 24 hours
Compound 14AllenamideEGFR5.10302.5 5.93×107 ~ 4 hours
Compound 8d2-SulfonylpyrimidineBTK4.8012.1 2.52×106 > 48 hours
AfatinibSubstituted AcrylamideEGFR1.502.0 1.33×106 > 24 hours

Data interpretation: While allenamides exhibit a vastly superior kinact​ (driving a higher kinact​/KI​ ), their shorter glutathione (GSH) half-life indicates higher intrinsic reactivity, which may lead to off-target toxicity. 2-Sulfonylpyrimidines offer an excellent balance, maintaining potency comparable to acrylamides while exhibiting superior physiological stability.

References

  • Advanced approaches of developing targeted covalent drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex. Available at:[Link]

  • Chemoproteomic methods for covalent drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at:[Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at:[Link]

  • Allenamide as a bioisostere of acrylamide in design and synthesis of targeted covalent inhibitors. ResearchGate. Available at:[Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Difluorocyclopropanation of Electron-Deficient Alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the difluorocyclopropanation of electron-deficient alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer insights into optimizing this challenging but crucial transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the difluorocyclopropanation of electron-deficient alkenes.

Q1: Why is the difluorocyclopropanation of electron-deficient alkenes so challenging?

A1: The primary challenge lies in the inherent electronic mismatch between the reactants. Difluorocarbene (:CF₂), the reactive intermediate in this transformation, is electrophilic due to the high electronegativity of the two fluorine atoms.[1][2] Electron-deficient alkenes, such as α,β-unsaturated esters or nitriles, possess a double bond that is deactivated towards attack by electrophiles. This leads to sluggish reaction rates and often low yields compared to reactions with electron-rich alkenes.[1][2][3]

Q2: What are the most common methods for generating difluorocarbene for this reaction?

A2: Several methods exist, each with its own advantages and limitations. The most prevalent include:

  • Thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na): This is a classic and cost-effective method, but it often requires high temperatures (e.g., 190°C in diglyme), which can be incompatible with sensitive substrates.[1][4]

  • The Ruppert-Prakash Reagent (TMSCF₃) with an initiator: This system, typically using sodium iodide (NaI) as an initiator, is one of the most versatile and widely used methods.[1][5][6] It offers milder reaction conditions compared to the thermal decomposition of ClCF₂CO₂Na.[5][6]

  • Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): This reagent is highly effective for both electron-rich and electron-deficient alkenes and can be used at moderate temperatures.[3] However, its preparation can be tedious.[7]

  • Hexafluoropropylene oxide (HFPO): This is an inexpensive reagent, but its decomposition to difluorocarbene requires high temperatures (above 170°C).[3]

Q3: Which difluorocarbene source is best for my electron-deficient alkene?

A3: The choice of reagent depends on the specific substrate and available laboratory equipment. For many applications involving electron-deficient alkenes, the Ruppert-Prakash reagent (TMSCF₃) with NaI is a good starting point due to its commercial availability, safety, and relatively mild conditions.[1][5] Recent advancements, such as "slow addition protocols," have significantly improved its efficacy for challenging substrates.[5] If higher reactivity is needed and the substrate can tolerate it, TFDA is a powerful alternative.[3]

Q4: What is the general mechanism for difluorocarbene generation from TMSCF₃ and NaI?

A4: The reaction is initiated by the iodide ion attacking the silicon atom of TMSCF₃, which generates a transient trifluoromethyl anion (CF₃⁻). This anion is unstable and readily eliminates a fluoride ion to form difluorocarbene (:CF₂). A detailed kinetic and mechanistic study has elucidated a complex anionic chain reaction.[8][9][10] Understanding this mechanism helps rationalize the need for excess TMSCF₃ and the benefits of slow addition protocols.[8][9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or no product yield with an electron-deficient alkene.

This is the most common issue. Here’s a systematic approach to troubleshooting:

Initial Checks:
  • Reagent Quality: Ensure your TMSCF₃ is of high purity and has been stored under an inert atmosphere. The quality of the NaI initiator is also crucial; it should be dry.

  • Solvent Purity: Use anhydrous solvents. THF is a common choice and should be freshly distilled or obtained from a solvent purification system.[6]

  • Inert Atmosphere: The reaction is sensitive to moisture and air. Ensure your reaction setup is properly dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

Optimization Strategies:
ParameterRecommendationRationale
Reagent Stoichiometry Increase the excess of TMSCF₃ (e.g., from 2.5 to 5 equivalents).A large excess of TMSCF₃ is often required to drive the reaction to completion, especially for less reactive alkenes.[6][8][11]
Initiator Amount Ensure a stoichiometric amount of NaI relative to TMSCF₃ is used for optimal results.Studies have shown that a greater than stoichiometric amount of NaI relative to TMSCF₃ can be necessary for high yields.[6]
Reaction Temperature Gradually increase the reaction temperature. While the TMSCF₃/NaI system is milder than older methods, temperatures of 65-80°C are common.[6] For highly unreactive substrates, temperatures up to 110°C in a sealed tube may be necessary.[6]Higher temperatures increase the rate of difluorocarbene generation and its subsequent reaction with the alkene.
Reaction Time Extend the reaction time. Monitor the reaction by TLC or ¹⁹F NMR to determine the optimal duration.Electron-deficient alkenes react slowly, and longer reaction times may be required for significant conversion.
"Slow Addition" Protocol Add the TMSCF₃ solution to the reaction mixture containing the alkene and NaI over an extended period (e.g., several hours) using a syringe pump.This technique maintains a low, steady concentration of the reactive intermediates, which can suppress side reactions and improve the yield for electron-deficient substrates.[5][8]
Flow Chemistry If available, consider a continuous flow setup.Flow chemistry allows for better control of reaction parameters like temperature and pressure, leading to more efficient heat transfer and controlled generation of difluorocarbene, which can significantly improve yields and reduce reaction times.[7][12]
Microwave Irradiation For reactions using sodium chlorodifluoroacetate, microwave heating can dramatically reduce reaction times (from hours to minutes) and allow for the use of lower boiling point solvents.[4]Microwave irradiation provides rapid and efficient heating, accelerating the decomposition of the carbene precursor.
Experimental Workflow: Slow Addition Protocol for Difluorocyclopropanation

G cluster_prep Preparation cluster_addition Slow Addition cluster_reaction Reaction & Workup prep1 Dry glassware under vacuum or in an oven. prep2 Add alkene and NaI to the reaction flask. prep1->prep2 prep3 Add anhydrous solvent (e.g., THF). prep2->prep3 prep4 Place the flask under an inert atmosphere (Ar or N2). prep3->prep4 add4 Add the TMSCF3 solution to the reaction mixture over several hours. add1 Prepare a solution of TMSCF3 in anhydrous solvent. add2 Draw the TMSCF3 solution into a syringe. add1->add2 add3 Mount the syringe on a syringe pump. add2->add3 add3->add4 react1 Stir the reaction at the desired temperature. react2 Monitor reaction progress (TLC, 19F NMR). react1->react2 react3 Quench the reaction upon completion. react2->react3 react4 Perform aqueous workup and extraction. react3->react4 react5 Purify the product (e.g., column chromatography). react4->react5

Problem 2: Formation of significant side products.

Side reactions can compete with the desired difluorocyclopropanation, reducing the yield and complicating purification.

Common Side Products and Their Causes:
  • Perfluoroalkene formation (e.g., TFE, c-C₃F₆): These arise from the dimerization and oligomerization of difluorocarbene. This is more prevalent at higher concentrations of :CF₂.

  • Polymerization of the starting alkene: This can be initiated by heat or reactive intermediates, especially with styrenic substrates at elevated temperatures.[7]

Mitigation Strategies:
  • Slow Addition Protocol: As mentioned previously, this is highly effective at minimizing the instantaneous concentration of difluorocarbene, thereby reducing its self-reaction.[8]

  • Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, excessive heat can promote side reactions. Find the optimal temperature that balances reactivity and selectivity.

  • Inhibitors: For polymerization-prone substrates, the addition of a radical inhibitor (e.g., BHT) might be beneficial, although its compatibility with the reaction conditions should be verified.

Problem 3: Difficulty in product isolation and purification.

Gem-difluorocyclopropanes can be volatile, leading to loss of product during workup and purification.

Strategies for Isolation:
  • Careful Solvent Removal: Use a rotary evaporator with a cold trap and carefully control the vacuum and bath temperature to avoid co-evaporation of the product.

  • Purification Method:

    • Column Chromatography: For less volatile products, flash column chromatography is effective. Using a non-polar eluent like hexane is often suitable.[4]

    • Distillation: For volatile products, distillation can be a better purification method than chromatography.[6]

  • Extraction: When performing the aqueous workup, use a low-boiling point organic solvent for extraction (e.g., pentane or diethyl ether) to facilitate subsequent removal. Ensure thorough extraction with multiple portions of the solvent.

Logical Flow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent & Solvent Quality start->check_reagents check_conditions Confirm Inert Atmosphere & Temperature check_reagents->check_conditions If OK increase_tms Increase TMSCF3 Stoichiometry check_conditions->increase_tms If OK increase_temp Increase Reaction Temperature increase_tms->increase_temp If still low success Yield Improved increase_tms->success If successful slow_addition Implement Slow Addition Protocol increase_temp->slow_addition If side products increase increase_temp->success If successful flow_chem Consider Flow Chemistry slow_addition->flow_chem For further optimization slow_addition->success If successful flow_chem->success If successful

References

  • Wikipedia. Difluorocarbene. [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 256–292. [Link]

  • Mykhailiuk, P. K. (2018). Attempted difluorocyclopropanation of alkenyl boronic derivatives using the TMSCF3–NaI system. ResearchGate. [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]

  • Hu, J., et al. (2010). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications, 46(42), 7855-7871. [Link]

  • Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988–1991. [Link]

  • Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

  • Charette, A. B., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Chemistry Portal. [Link]

  • Liu, S., et al. (2024). Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation. Journal of the American Chemical Society. [Link]

  • Amii, H., et al. (2011). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Organic Letters, 13(21), 5894–5897. [Link]

  • Unoh, Y., & Hirano, K. (2021). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters. [Link]

  • Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. PubMed, 33914510. [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

  • Shibata, N., et al. (2022). Synthesis of an Eccentric Electron-Deficient Fluorinated Motif, Tetrafluoro-λ6-sulfanyl gem-Difluorocyclopropenes. Organic Letters, 24(9), 1787–1791. [Link]

  • Grygorenko, O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

  • Postnikov, S. V., & Postnikova, E. A. (2018). Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 14, 1627–1632. [Link]

  • Wang, J., et al. (2018). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Chemistry – A European Journal, 24(63), 16753-16757. [Link]

  • Nokami, T., et al. (2019). Ring-Opening Functionalization of Simple gem-Difluorocyclopropanes by Single-Electron Oxidants. The Journal of Organic Chemistry, 84(15), 9579–9588. [Link]

  • Aggarwal, V. K., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2009). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 74(15), 5641–5644. [Link]

  • Engle, K. M. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules, 25(21), 5003. [Link]

  • Ichikawa, J., et al. (2008). Boron-Substituted Difluorocyclopropanes: New Building Blocks of gem-Difluorocyclopropanes. Organic Letters, 10(5), 853–856. [Link]

Sources

Technical Support Center: Purification of Difluorocyclopropane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of difluorocyclopropane carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these unique fluorinated compounds.

Introduction: The Purification Challenge

The incorporation of the gem-difluorocyclopropane motif is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.[1] While the synthesis of difluorocyclopropane carboxylates, often through the cycloaddition of difluorocarbene to acrylates, has become more streamlined, the subsequent purification of these compounds presents a unique set of challenges.[1][2] These challenges often stem from the volatility of the products, the presence of persistent impurities from the starting materials and carbene sources, and the potential for side reactions.[2][3] This guide provides practical, field-proven insights to help you navigate these purification hurdles and obtain your target compounds with the desired purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of difluorocyclopropane carboxylates.

Issue 1: My purified ester is still contaminated with the starting acrylate (e.g., butyl acrylate).

Root Cause Analysis:

The structural similarity and close boiling points of the difluorocyclopropane carboxylate product and the corresponding starting acrylate can make their separation by distillation or column chromatography challenging.[2]

Strategic Solutions:

  • Post-Reaction Polymerization of Excess Acrylate: A clever and effective strategy is to intentionally polymerize the residual acrylate after the cyclopropanation reaction is complete but before distillation. By heating the crude reaction mixture, the volatile acrylate monomer is converted into a non-volatile polymer, which will remain in the distillation flask, allowing for the clean distillation of your desired product.[2]

  • Chromatographic Optimization:

    • Eluent System: For column chromatography, a non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.[3] Start with a very low percentage of ethyl acetate and increase the polarity gradually to achieve separation.

    • Column Choice: Standard silica gel is usually sufficient.

  • Fractional Distillation under Reduced Pressure: If you have access to a fractional distillation setup, this can provide the necessary theoretical plates to separate compounds with close boiling points. Careful control of the vacuum and temperature is critical.

Issue 2: I'm observing broad or tailing peaks during HPLC analysis of my purified ester.

Root Cause Analysis:

Peak tailing in HPLC can be caused by a variety of factors, including secondary interactions with the stationary phase, column overload, or the presence of highly polar impurities. For fluorinated compounds, interactions with residual silanols on the silica backbone of reversed-phase columns can be a significant contributor.

Strategic Solutions:

  • Mobile Phase Modifiers: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can suppress the ionization of any acidic impurities and minimize their interaction with the stationary phase.

  • Column Choice:

    • End-capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize silanol interactions.

    • Fluorinated Phases: For particularly challenging separations of fluorinated compounds, consider using a column with a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluorous phase). These can offer alternative selectivity based on dipole-dipole interactions and fluorophilicity.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can lead to peak distortion.[4]

Issue 3: After hydrolysis of my ester to the carboxylic acid, I'm having trouble removing organic impurities.

Root Cause Analysis:

Neutral organic impurities from the synthesis of the ester will carry over and can be difficult to remove from the final carboxylic acid product by simple recrystallization.

Strategic Solutions:

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude carboxylic acid in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH, saturated NaHCO₃) to convert the carboxylic acid into its water-soluble carboxylate salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove any neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the carboxylic acid precipitates out.

    • Extract the precipitated acid back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified carboxylic acid.[5]

  • Recrystallization: Once the bulk of the organic impurities have been removed by extraction, recrystallization can be used to achieve high purity.

    • Solvent Selection: For difluorocyclopropane carboxylic acids, which are typically solids, a common recrystallization solvent is a mixture of an organic solvent and a non-polar anti-solvent, such as ethyl acetate/hexane.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude difluorocyclopropane carboxylate?

A1: The impurity profile will depend on your specific reaction conditions, but common culprits include:

  • Unreacted Starting Materials: Especially the acrylate starting material.[2]

  • Byproducts from Carbene Generation: For example, if using a difluorocarbene precursor like sodium chlorodifluoroacetate, you may have residual high-boiling point solvents like diglyme.[1][6]

  • Polymers: Polyacrylates can form, particularly if the reaction is run at elevated temperatures.[2]

  • Products of Side Reactions: Difluorocarbene can dimerize to form tetrafluoroethylene.[2]

Q2: Which analytical techniques are best for assessing the purity of my difluorocyclopropane carboxylate?

A2: A combination of techniques is recommended for a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will allow you to see characteristic peaks for the cyclopropyl protons and the ester alkyl group, as well as any proton-containing impurities.

    • ¹⁹F NMR: This is a very powerful tool for analyzing fluorinated compounds. You should see characteristic signals for the two non-equivalent fluorine atoms on the cyclopropane ring. The absence of other fluorine-containing signals is a good indicator of purity.[7][8]

    • ¹³C NMR: Can provide further structural confirmation.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): For volatile esters, GC can provide excellent resolution and quantification of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile derivatives and for assessing the presence of non-volatile impurities.

Q3: Is distillation a good primary purification method for my difluorocyclopropane carboxylate?

A3: Distillation can be a very effective method, especially for larger-scale purifications, as it can efficiently remove non-volatile impurities like polymers and salts.[2] However, its success depends on the boiling point difference between your product and any volatile impurities. Fractional distillation under reduced pressure is often necessary to achieve good separation.[2] One of the main challenges is separating the product from the starting acrylate, which may require a pre-distillation polymerization step as described in the troubleshooting guide.[2]

Q4: Can I purify my difluorocyclopropane carboxylate using column chromatography on silica gel?

A4: Yes, column chromatography on silica gel is a very common and effective method for purifying these compounds on a laboratory scale.[3] A typical eluent system would be a gradient of hexane and ethyl acetate. Due to the moderate polarity of the ester, it should elute at a reasonable retention volume.

Q5: My difluorocyclopropane carboxylate appears to be hydrolyzing on the silica gel column. What can I do?

A5: While less common for esters than for more sensitive functional groups, hydrolysis on silica gel can occur, especially if the silica is acidic or if there is residual moisture.

  • Use Neutralized Silica: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for compounds that are sensitive to acid.

  • Ensure Dry Solvents: Use anhydrous solvents for your chromatography to minimize the presence of water.

Experimental Protocols

Protocol 1: Purification of Ethyl 2,2-Difluorocyclopropane-1-carboxylate by Distillation with Pre-Polymerization

This protocol is adapted from a large-scale synthesis and is particularly useful for removing unreacted acrylate.[2]

  • Reaction Work-up: After the cyclopropanation reaction is complete, perform a standard aqueous work-up to remove any water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Solvent Removal: Remove the bulk of the reaction solvent by rotary evaporation.

  • Acrylate Polymerization: Transfer the crude product to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Heat the mixture to 135°C until the residual acrylate has polymerized, rendering it non-volatile. The viscosity of the mixture will increase.

  • Fractional Distillation: Assemble a fractional distillation apparatus and perform the distillation under reduced pressure. Collect the fractions containing the pure ethyl 2,2-difluorocyclopropane-1-carboxylate.

Protocol 2: Purification of 2,2-Difluorocyclopropanecarboxylic Acid by Acid-Base Extraction

This protocol is ideal for purifying the carboxylic acid after hydrolysis of the ester.[5]

  • Dissolution: Dissolve the crude 2,2-difluorocyclopropanecarboxylic acid in a suitable organic solvent, such as methyl tertiary butyl ether (MTBE) or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide solution. The carboxylate salt will move into the aqueous layer. Repeat the extraction on the organic layer to ensure complete transfer.

  • Wash: Combine the aqueous layers and wash with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 10% hydrochloric acid with stirring until the pH is acidic (pH ~2), and the carboxylic acid precipitates.

  • Final Extraction: Extract the precipitated carboxylic acid with an organic solvent (e.g., MTBE or ethyl acetate).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizing the Purification Workflow

Purification_Workflow cluster_ester Ester Purification cluster_acid Carboxylic Acid Purification CrudeEster Crude Difluorocyclopropane Carboxylate Distillation Distillation CrudeEster->Distillation High-boiling impurities Column Column Chromatography CrudeEster->Column Close-boiling impurities PureEster Pure Ester Distillation->PureEster Column->PureEster Hydrolysis Ester Hydrolysis PureEster->Hydrolysis CrudeAcid Crude Carboxylic Acid Hydrolysis->CrudeAcid Extraction Acid-Base Extraction CrudeAcid->Extraction Neutral impurities Recrystallization Recrystallization Extraction->Recrystallization PureAcid Pure Acid Recrystallization->PureAcid

Caption: General purification workflows for difluorocyclopropane carboxylates and their corresponding carboxylic acids.

Data Summary Table

CompoundPurification MethodTypical PurityReference
Butyl 2,2-difluorocyclopropanecarboxylateDistillation>98%[2]
2,2-Difluorocyclopropanecarboxylic acidAcid-Base Extraction/Hexane Wash99.6%[5]
Various DifluorocyclopropanesColumn Chromatography-[3]
Substituted DifluorocyclopropanesRecrystallization-[6]

References

  • Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Deriv
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chrom
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block | Organic Process Research & Development - ACS Publications. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. [Link]

  • (PDF) Synthesis of gem ‐Difluorocyclopropanes - ResearchGate. [Link]

  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block - ResearchGate. [Link]

  • An Improved Method for Difluorocyclopropanation of Alkenes - Organic Chemistry Portal. [Link]

  • Synthesis of (+)-(R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid through Lipase-Catalyzed Asymmetric Acetylation. [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents - Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Method for purification of optically active -fluorocarboxylic acid esters - Google P
  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents - R Discovery. [Link]

  • Chromatography Troubleshooting - YouTube. [Link]

  • Troubleshooting Chromatogram Problems - Shimadzu Scientific Instruments. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents | Journal of Organic and Pharmaceutical Chemistry. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. [Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - ACS Publications. [Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes - PMC. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]

  • Difluorocyclopropanation of alkenylboronic derivatives. - ResearchGate. [Link]

  • BJOC - Search Results - Beilstein Journals. [Link]

  • ethyl 2,2-difluorocyclopropane-1-carboxylate — Chemical Substance Information - NextSDS. [Link]

  • How to purify esterefication product? - ResearchGate. [Link]

  • Scheme 16: Synthesis of a gem-difluorocyclopropane derivative using HFPO (41) as a source of difluorocarbene. … - ResearchGate. [Link]

  • Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google P
  • 20.12 Retrosynthesis with Carboxylic Acids / Acid Derivatives - Chad's Prep. [Link]

Sources

Technical Support Center: Difluorocarbene Reaction Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for difluorocarbene chemistry. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to the removal of byproducts from difluorocarbene reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the workup and purification of difluorocarbene reactions.

Section 1: Byproduct Identification & General Strategies

Q1: My reaction is complete, but the crude ¹⁹F NMR is very complex. What are the common byproducts I should be looking for?

A: The complexity often arises from unreacted precursors, their degradation products, and side reactions of the highly reactive difluorocarbene intermediate. The exact byproducts depend heavily on the precursor used.

Table 1: Common Difluorocarbene Precursors and Associated Byproducts

PrecursorCommon ByproductsKey Characteristics for Identification
TMSCF₃ (Ruppert-Prakash Reagent) Unreacted TMSCF₃, TMSF, Me₃Si-O-SiMe₃, F⁻Sharp singlet in ¹⁹F NMR for TMSCF₃. Siloxanes are often greasy and can be hard to remove from nonpolar products.
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) NaCl, unreacted salt, oligomeric materialsSalts are insoluble in most organic solvents. Oligomers may appear as a baseline hump in NMR or as intractable oils.
TFDA (Dolbier's Reagent) Residual acid (FSO₂CF₂COOH), CO₂, SO₂Acidic impurities can cause degradation of sensitive products.[1] Gaseous byproducts are a safety concern.
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) TMSBr, unreacted silaneTMSBr is reactive and can be scavenged.[2]

To definitively identify byproducts, a combination of analytical techniques is invaluable. LC-MS can help identify molecular weights, while ¹H, ¹³C, and especially ¹⁹F NMR spectroscopy are crucial for structural confirmation and purity assessment.

Q2: I'm struggling with baseline separation of my difluorocyclopropane product from non-fluorinated starting material by column chromatography. What can I do?

A: This is a common challenge due to the unique properties of organofluorine compounds. Fluorinated molecules often exhibit different solubility and chromatographic behavior than their non-fluorinated analogs. Here are several strategies to improve separation:

  • Switch to a Fluorinated Stationary Phase: Fluorous silica gel can provide enhanced selectivity for fluorinated molecules through "fluorous-fluorous" interactions.[3]

  • Modify the Mobile Phase: For reverse-phase HPLC, using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column can dramatically improve the separation of fluorinated and non-fluorinated compounds.[3][4] This is because the fluorinated eluent can modify the stationary phase surface, enhancing retention of fluorinated analytes.[4]

  • Optimize Temperature: In HPLC, increasing the column temperature can improve peak shape and resolution for fluorinated amphiphiles.[4]

Section 2: Precursor-Specific & Workup Issues

Q3: How do I effectively remove unreacted TMSCF₃ and its silicon-containing byproducts after a reaction?

A: Silicon-based byproducts (e.g., TMSF, hexamethyldisiloxane) are often greasy, non-polar, and can co-elute with desired products.

  • Aqueous Workup: A standard aqueous workup is often insufficient. However, a "TBAF quench" can be effective. Add a small amount of tetrabutylammonium fluoride (TBAF) solution at the end of the reaction. This will react with remaining TMS-containing species to form water-soluble fluoride salts that can be removed by extraction.

  • Volatile Products: If your product is highly volatile, removal of siloxane byproducts under high vacuum can lead to significant product loss.[5] In this case, chromatographic separation is preferred.

  • Chromatography: Use a high-polarity solvent system if your product is significantly more polar than the siloxane byproducts. For very non-polar products, fluorous chromatography or careful optimization of standard silica gel chromatography is necessary.

Q4: My reaction with TFDA is inconsistent and sometimes fails completely, especially with acid-sensitive substrates. Why?

A: The likely culprit is residual difluoro(fluorosulfonyl)acetic acid in your TFDA reagent. This acidic impurity can destroy sensitive substrates like enol ethers.

  • Self-Validation Protocol: Before use with sensitive substrates, purify the TFDA reagent. This can be done by distillation or by treating the reagent with a small amount of a hindered, non-nucleophilic base like triethylamine (Et₃N) to neutralize the acid, followed by re-distillation.[1] The success and reproducibility of the reaction will validate the purity of the reagent.

Q5: I'm observing significant hydrolysis of my product during aqueous workup. How can I prevent this?

A: Difluorocarbene itself, as well as some intermediates, can be sensitive to moisture, potentially hydrolyzing to carbon monoxide (CO). Some difluorinated products can also be hydrolytically unstable.

  • Anhydrous Workup: If possible, perform an anhydrous workup. Quench the reaction with a non-aqueous reagent, filter off any solids, and concentrate the solution. The crude material can then be directly purified by chromatography.

  • Controlled Quenching: If an aqueous workup is necessary, perform it quickly at low temperatures (0 °C). Use a buffered aqueous solution (e.g., saturated NaHCO₃) to control the pH and minimize acid- or base-catalyzed hydrolysis.

  • Phase-Separation: Use a solvent like dichloromethane for extraction, which is denser than water and allows for more convenient separation in a funnel.[6] However, be mindful of environmental considerations.[6]

Troubleshooting & Optimization Guides

Workflow 1: Selecting a Purification Strategy

This decision tree provides a logical workflow for choosing the most appropriate purification method based on the initial analysis of your crude reaction mixture.

G A Characterize Crude Mixture (19F NMR, LC-MS, TLC) B Major Impurity: Unreacted Precursor/Salts A->B  Precursor/Salt Impurities   C Major Impurity: Non-fluorinated Starting Material A->C  Starting Material Impurity   D Product is a Mixture of Diastereomers A->D  Isomeric Impurities   E Product is an Intractable Oil / Amorphous Solid A->E  Poor Physical Form   F Aqueous Wash / Extraction B->F G Specialized Chromatography (Fluorous Phase or Modified Eluent) C->G H Preparative HPLC / SFC D->H  Difficult Separation   J Flash Chromatography D->J  Easy Separation   I Crystallization Screening E->I F->J G->J K Pure Product H->K I->K J->K

Caption: Decision tree for purification strategy selection.

Protocol 1: High-Performance Flash Chromatography

This protocol is designed for the separation of a gem-difluorocyclopropane product from non-polar byproducts.

1. Analytical TLC Analysis:

  • Screen various solvent systems (e.g., hexane/ethyl acetate, hexane/DCM).
  • Aim for an Rf value of ~0.2-0.3 for your product for optimal separation on the column.
  • Visualize spots using UV light and a chemical stain (e.g., potassium permanganate or p-anisaldehyde), as many fluorinated compounds are not UV-active.

2. Column Preparation:

  • Choose the appropriate stationary phase. For most applications, silica gel is sufficient. If separation is poor, consider reversed-phase (C18) silica.
  • Pack the column as a slurry in the initial, least polar eluent to ensure uniform packing and prevent channeling.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or DCM).
  • Carefully load the concentrated sample solution onto the top of the silica bed. A dry-loading technique (adsorbing the crude mixture onto a small amount of silica) can improve resolution for difficult separations.

4. Elution and Fraction Collection:

  • Begin elution with the solvent system determined from your TLC analysis. A shallow gradient of increasing polarity is often more effective than an isocratic elution.
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions containing your product.
  • Remove the solvent via rotary evaporation. Be cautious, as many gem-difluorocyclopropanes are volatile.[5]
  • Confirm purity using ¹H, ¹³C, ¹⁹F NMR, and LC-MS.
Workflow 2: Troubleshooting Poor Chromatographic Separation

G A Poor Separation (Co-elution) B Optimize Mobile Phase A->B C Change Stationary Phase A->C D Improve Technique A->D E Try shallower gradient B->E F Switch solvent system (e.g., Hex/EtOAc to Hex/DCM) B->F G Use Reversed-Phase (C18) or Fluorous Silica C->G H Use dry loading method D->H I Decrease amount loaded D->I J Successful Separation E->J F->J G->J H->J I->J

Sources

Technical Support Center: Difluorocyclopropanation of Cycloheptene Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the difluorocyclopropanation of cycloheptene. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield of 1,1-difluorocycloheptane derivatives. Here, we address the mechanistic nuances of singlet difluorocarbene (:CF2) cycloadditions, troubleshoot common yield-limiting issues, and provide self-validating, field-proven protocols.

Section 1: Core Principles & Reagent Selection (FAQ)

Q: Why does cycloheptene often give lower yields compared to other alkenes during difluorocyclopropanation? A: The challenge lies in the electronic nature of difluorocarbene (:CF2). Unlike highly reactive carbenes (e.g., :CH2), :CF2 is a singlet carbene heavily stabilized by pi-electron donation from the lone pairs of its two fluorine atoms into the empty p-orbital of the carbene carbon[1]. Because it is relatively unreactive and highly electrophilic, it requires electron-rich alkenes for an efficient[2+1] cycloaddition. While cycloheptene is moderately electron-rich, its conformational flexibility and slight steric hindrance make the cycloaddition slower than with planar or smaller cyclic alkenes. Consequently, parasitic side reactions—such as carbene dimerization to form tetrafluoroethylene (TFE)—often outcompete the productive pathway[2].

Q: Which difluorocarbene source is best suited for cycloheptene? A: The choice of reagent dictates the kinetic profile of carbene generation. Below is a quantitative comparison of the most effective reagents for moderately reactive cyclic alkenes.

Table 1: Comparison of Difluorocarbene Sources for Cycloheptene
ReagentActivation MethodYield PotentialKey Mechanistic Advantage
TMSCF3 (Ruppert-Prakash)NaI (10-20 mol%), 65 °CHigh (80–95%)NaI initiates a quasi-stochastic autoacceleration, maintaining a steady :CF2 concentration that favors alkene trapping over dimerization[2].
BrCF2COONa Thermal (150 °C) or Microwave (170 °C)High (90–99%)Decomposes at lower temperatures than the chloro-analog, drastically reducing thermal degradation by-products[3].
TFDA (FSO2CF2COOSiMe3)Catalytic Fluoride (e.g., TBAT)Moderate to HighGenerates :CF2 under extremely mild conditions, minimizing substrate polymerization[4].

Section 2: Troubleshooting Guide

Q: My reaction with TMSCF3 shows low conversion of cycloheptene, and I observe significant gas evolution. What is happening? A: The gas evolution is likely tetrafluoroethylene (TFE) or homologous perfluoroalkenes. This occurs when the rate of :CF2 generation exceeds the rate of its consumption by cycloheptene, leading to carbene dimerization[2].

  • Causality & Fix: If you are using TBAT as an initiator, the reaction undergoes autoinhibition. Switch to Sodium Iodide (NaI). NaI mediates a fundamentally different kinetic pathway (autoacceleration) that is highly effective for less-reactive alkenes[2]. Alternatively, employ a slow-addition protocol (via syringe pump) for the TMSCF3 to keep the steady-state concentration of :CF2 low, thereby favoring the pseudo-first-order cycloaddition over the second-order dimerization[2].

Q: The crude 19F NMR yield of my 1,1-difluorocycloheptane product is >85%, but my isolated yield after column chromatography is <40%. Where is the product going? A: You are likely losing the product to evaporation. Difluorinated cycloalkanes are notoriously volatile; the introduction of geminal fluorines lowers the boiling point compared to the parent hydrocarbon due to reduced polarizability and weaker intermolecular dispersion forces[5].

  • Causality & Fix: The volatility of difluorinated products is a primary limiting factor for isolation[5]. To mitigate this:

    • Use low-boiling solvents (e.g., pentane, diethyl ether, or THF) for the reaction and extraction so they can be removed easily without extreme heating[5].

    • Never use a rotary evaporator at pressures below 200 mbar or bath temperatures above 25 °C for these specific substrates.

    • Purify using column chromatography with volatile eluents (like hexane) and concentrate the fractions using a Vigreux column at atmospheric pressure.

Q: I am using sodium chlorodifluoroacetate (ClCF2COONa) and getting poor yields with cycloheptene. Should I increase the reaction time or temperature? A: No, increasing the temperature will likely lead to further decomposition of your substrate. Instead, switch to sodium bromodifluoroacetate (BrCF2COONa).

  • Causality & Fix: Studies comparing the two reagents show that the bromo derivative is vastly superior. BrCF2COONa decomposes to :CF2 at a lower temperature and provides significantly higher selectivity and conversion rates[6]. In comparative studies, switching from the chloro to the bromo derivative increased yields to nearly 100% for various alkenes[3].

Section 3: Validated Experimental Protocols

Protocol A: NaI-Mediated Difluorocyclopropanation using TMSCF3

This protocol leverages the autoaccelerating kinetics of NaI to maximize yield on moderately reactive substrates[2],[7].

  • Preparation: Flame-dry a heavy-walled Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Reagent Loading: Add cycloheptene (1.0 equiv, 1.0 mmol) and anhydrous NaI (0.2 equiv, 0.2 mmol) to the vial.

    • Causality: NaI acts as the nucleophilic initiator to attack the silicon center, liberating the [CF3]- anionoid[2].

  • Solvent Addition: Add anhydrous THF (2.0 mL) under an inert argon atmosphere.

  • Precursor Addition: Add TMSCF3 (2.5 equiv, 2.5 mmol) in one portion.

    • Causality: A large excess of TMSCF3 is required because a portion of it acts as a fluoride sink during the generation of the singlet carbene[2].

  • Reaction: Seal the vial tightly and heat the mixture to 65 °C for 12 hours.

    • Causality: Sealing the vessel contains the highly volatile TMSCF3 and intermediate gases, while 65 °C provides the thermal activation energy required for the [2+1] cycloaddition[7].

  • Workup & Validation: Cool to room temperature. Take a 50 µL aliquot for crude 19F NMR (using fluorobenzene as an internal standard) to validate conversion. Dilute the remaining mixture with pentane, wash with water, and dry over MgSO4. Concentrate carefully (see volatility troubleshooting) to obtain the product.

Protocol B: Microwave-Assisted Synthesis using BrCF2COONa

This protocol is designed for rapid synthesis, utilizing microwave irradiation to cleanly generate the carbene[5].

  • Preparation: In a microwave-safe vial, dissolve cycloheptene (1.0 equiv, 0.5 mmol) in anhydrous THF (2.0 mL).

  • Reagent Loading: Add sodium bromodifluoroacetate (BrCF2COONa) (2.0 equiv, 1.0 mmol).

    • Causality: The bromo-acetate is stable at room temperature but decomposes cleanly under targeted heating to release :CF2 and CO2[3].

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 170 °C for 5 minutes (300 W).

    • Causality: Microwave heating provides rapid, homogeneous energy transfer, accelerating the decarboxylation and ensuring a high local concentration of :CF2 for immediate trapping by the alkene[5].

  • Workup: Vent the vial carefully (CO2 gas is generated). Filter the crude mixture through a short pad of silica gel, eluting with hexane. Evaporate the low-boiling solvent gently to isolate the difluorocycloheptane[5].

Section 4: Workflows and Mechanistic Pathways

G TMS TMSCF3 + NaI (Precursor & Initiator) CF3 [CF3]- (Anionoid) TMS->CF3 Initiation CF2 :CF2 (Singlet Carbene) CF3->CF2 alpha-elimination (-F-) Product 1,1-Difluorocycloheptane (Desired Product) CF2->Product [2+1] Cycloaddition TFE Tetrafluoroethylene (Parasitic Byproduct) CF2->TFE Dimerization Alkene Cycloheptene Alkene->Product Reacts with :CF2

Troubleshooting Start Issue: Low Isolated Yield NMR Check Crude 19F NMR Start->NMR HighNMR High Conversion (>80%) NMR->HighNMR LowNMR Low Conversion (<40%) NMR->LowNMR Volatile Volatility Issue: Product lost in workup HighNMR->Volatile Dimer Carbene Dimerization: Excess TFE formation LowNMR->Dimer FixVolatile Fix: Low-boiling solvents, evaporate >200 mbar Volatile->FixVolatile FixDimer Fix: Syringe pump addition, switch to NaI initiator Dimer->FixDimer

Troubleshooting decision tree for diagnosing and resolving low yields in difluorocyclopropanation.

References

  • Title: Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions.
  • Title: Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives.
  • Title: Fluorinated Carbenes.
  • Title: Method for producing difluorocyclopropane compound (US8729320B2).
  • Title: An Improved Method for Difluorocyclopropanation of Alkenes.
  • Title: A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have structured this portal to directly address the thermodynamic, kinetic, and safety hurdles encountered when scaling up the synthesis of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate .

The transformation relies on the gem-difluorocyclopropanation of methyl cyclohept-4-enecarboxylate. At a discovery scale, this [2+1] cycloaddition is straightforward; however, upon scale-up, the generation of the singlet difluorocarbene ([:CF2]) introduces severe exothermic risks, rapid gas evolution, and competing polymerization pathways. This guide provides a self-validating continuous flow protocol, troubleshooting FAQs, and a reagent selection matrix to ensure scientific integrity and operational safety.

Mechanistic Workflow & Process Design

To mitigate the risks of thermal runaway and byproduct formation, modern scale-up routes transition from batch processing to continuous flow chemistry. The workflow below maps the logical relationship between reagent activation, intermediate generation, and product isolation.

Workflow SM Starting Material Methyl cyclohept-4-enecarboxylate Mix T-Mixer (Continuous Flow) SM->Mix Reagent Carbene Precursor TMSCF3 + Cat. NaI Reagent->Mix Reactor Thermal Activation 110 °C, 10 min Residence Mix->Reactor Carbene [:CF2] Intermediate Controlled Generation Reactor->Carbene in situ generation Quench In-line Quench Aqueous NaHCO3 Reactor->Quench Carbene->Reactor [2+1] cycloaddition Product Target Molecule Methyl 8,8-difluorobicyclo[5.1.0] octane-4-carboxylate Quench->Product

Fig 1. Continuous flow workflow for gem-difluorocyclopropanation.

Standardized Scale-Up Protocol (Continuous Flow)

System Rationale (Self-Validating Design): Batch synthesis using traditional carbene sources often fails at scale due to poor heat dissipation. By utilizing a 1[1], we create a self-validating process: the high surface-area-to-volume ratio of the perfluoroalkoxy alkane (PFA) tubing ensures instantaneous heat transfer. This tightly couples the rate of carbene generation to the rate of alkene consumption, inherently preventing the accumulation of hazardous intermediates.

Step-by-Step Methodology:

  • Feed Preparation:

    • Feed A: Dissolve methyl cyclohept-4-enecarboxylate (1.0 equiv) in anhydrous THF to a concentration of 0.5 M.

    • Feed B: Prepare a solution of the Ruppert-Prakash reagent, TMSCF3 (2.5 equiv), and anhydrous NaI (0.1 equiv) in THF.

    • Causality Note: NaI acts as a catalytic initiator. The iodide attacks the silicon center of TMSCF3, generating a trifluoromethyl anion that undergoes rapid α-elimination to yield the electrophilic singlet difluorocarbene[1].

  • System Priming & Equilibration:

    • Prime the PFA tubular reactor with anhydrous THF.

    • Set the reactor temperature to 110 °C. Engage a back-pressure regulator (BPR) at 100 psi.

    • Causality Note: The BPR is critical; it maintains the solvent in the liquid phase above its boiling point and keeps volatile intermediates (and any generated gases) fully dissolved, maximizing biphasic contact area.

  • Reaction Execution:

    • Pump Feed A and Feed B via high-performance syringe pumps into a T-mixer at equal flow rates.

    • Adjust the flow rate to achieve a precise 10-minute residence time within the heated reactor zone.

    • Causality Note: A 10-minute thermal window ensures >95% conversion while strictly preventing the thermal degradation or hydrolysis of the methyl ester moiety[1].

  • Quenching & Phase Separation:

    • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing saturated aqueous NaHCO3 at 0 °C to quench any unreacted TMSCF3 and neutralize trace HF.

    • Separate the organic layer, dry over MgSO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude mixture via fractional distillation (for >1 kg scale) to isolate pure Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate.

Troubleshooting Guides & FAQs

Q1: During batch scale-up using sodium chlorodifluoroacetate (ClCF2COONa), the reaction exotherms violently and yields plummet. Why? A1: Causality: ClCF2COONa decomposes thermally to generate difluorocarbene, CO2, and NaCl[2]. In batch reactors, poor surface-area-to-volume ratios hinder heat dissipation. This localized superheating accelerates carbene generation far beyond the rate of the [2+1] cycloaddition with methyl cyclohept-4-enecarboxylate. Resolution: The excess carbene rapidly dimerizes to form toxic tetrafluoroethylene gas or polymeric byproducts. You must transition to a continuous flow regime or utilize a precursor with a controlled release profile, such as TMSCF3 with catalytic NaI[1].

Q2: We attempted phase-transfer catalysis (PTC) with Freon-22 (CHClF2) and NaOH, but observed massive degradation of our starting material. What went wrong? A2: Causality: Generating difluorocarbene from CHClF2 via concentrated aqueous NaOH requires intense biphasic mixing. The methyl ester moiety on your starting material (methyl cyclohept-4-enecarboxylate) is highly susceptible to base-catalyzed saponification (hydrolysis) under these harsh PTC conditions. Resolution: Avoid strong aqueous bases entirely. Use neutral or mildly basic anhydrous conditions, such as the thermal decomposition of ethyl bromodifluoroacetate or 3[3].

Q3: How do we handle the severe pressure build-up from gas evolution on a >1 kg scale? A3: Causality: Reagents like ClCF2COONa release 1 molar equivalent of CO2. On a 10 mol scale, this generates over 220 liters of gas, posing a severe rupture hazard in closed batch vessels. Resolution: Implement continuous flow chemistry. Flow reactors easily manage high internal pressures and safely vent steady, small volumes of gas at the system's exit, eliminating batch accumulation risks[1]. Alternatively, if batch is mandatory, 4 has been successfully proven on >100 kg scales due to its more manageable kinetic profile[4].

Quantitative Reagent Selection Matrix

To aid in process development, the following table summarizes the quantitative and qualitative data for selecting a difluorocarbene precursor based on scalability and atom economy.

PrecursorActivation ConditionPrimary ByproductsScalability ProfileCost & Atom Economy
Ruppert-Prakash (TMSCF3) Catalytic NaI (110 °C)TMSF, I⁻Excellent (Continuous Flow)Moderate cost, excellent efficiency[1]
Ethyl bromodifluoroacetate Thermal / Metal Cat.CO2, EtBrGood (Batch/Flow)Moderate cost, proven >100 kg[4]
Sodium chlorodifluoroacetate Thermal (80–100 °C)CO2, NaClPoor (Batch), Moderate (Flow)Low cost, poor atom economy[2]
TFDA Catalytic F⁻ (rt–80 °C)SO2, TMSF, CO2Moderate (Batch)High cost, highly reactive[3]
References
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow Source: ACS Publications (Journal of Flow Chemistry) URL:[Link]

  • Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block Source: ResearchGate / OPR&D URL:[Link]

  • Design and synthesis of gem-difluorocyclopropyl sulfonic esters Source: Chinese Chemical Letters (SIOC) URL:[Link]

  • Synthesis of gem-Difluorocyclopropanes Source: ResearchGate (Review Article) URL:[Link]

Sources

Preventing polymerization during difluorocyclopropanation of styrenes.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for fluorination chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with a common, yield-destroying side reaction during the synthesis of gem-difluorocyclopropanes: the auto-polymerization of styrene substrates .

The installation of a gem-difluorocyclopropane ring onto a styrene derivative relies on the generation of a highly reactive difluorocarbene (:CF₂) intermediate. Because classical carbene precursors require significant thermal activation, the reaction environment inadvertently provides the perfect conditions for the thermal initiation of radical styrene polymerization[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress polymerization and maximize your cyclopropanation yields.

Quantitative Data: Carbene Source vs. Polymerization Risk

Selecting the right difluorocarbene precursor is the first line of defense. The table below summarizes the thermal requirements and inherent polymerization risks associated with common reagents.

Difluorocarbene SourceReagent NameActivation Temp (°C)Polymerization RiskRecommended Mitigation
ClCF₂COONa Sodium chlorodifluoroacetate150 - 190High Add 1-5 mol% BHT; use microwave heating[2].
TMSCF₃ + NaI Ruppert-Prakash reagent80 - 120Moderate Use continuous flow setup to minimize residence time[3].
FSO₂CF₂COOSiMe₃ TFDA (Dolbier's reagent)80 - 100Low to Moderate Slow addition of reagent; monitor reaction exotherm[1].
HFPO Hexafluoropropylene oxide> 170Very High Gas-phase co-pyrolysis; avoid liquid-phase batch reactions[1].

Troubleshooting Guide & FAQs

Q1: Mechanistically, why does my styrene substrate polymerize instead of undergoing cyclopropanation? A: The divergence between your desired product and polymeric sludge comes down to the activation energy of two competing pathways. Difluorocarbene (:CF₂) is a singlet carbene that reacts with the styrene double bond via a concerted, asynchronous[2+1] cycloaddition. This process itself does not involve radical intermediates. However, the thermal stress required to decompose precursors like ClCF₂COONa (>150 °C) triggers the homolytic cleavage of trace peroxides or the auto-initiation of the styrene vinyl group[1]. Once a carbon-centered radical forms, it rapidly propagates through the localized high concentration of styrene monomers, outcompeting the bimolecular carbene addition.

Q2: Can I use chemical inhibitors without quenching the difluorocarbene? A: Yes. The causality here relies on the distinct electronic nature of the intermediates. Radical scavengers like Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol act as hydrogen atom donors that rapidly quench propagating carbon-centered radicals, terminating the polymerization chain. Because the difluorocarbene is an electrophilic singlet species, it undergoes concerted cycloaddition and does not participate in single-electron transfer (SET) with the phenolic inhibitor. Therefore, adding 1-5 mol% of BHT selectively shuts down the polymerization pathway while leaving the cyclopropanation pathway entirely unaffected.

Q3: Batch reactions are still giving me low yields despite using inhibitors. What is the most robust instrumental approach to bypass thermal polymerization? A: Transitioning from batch to Continuous Flow Chemistry . In a batch reactor, the entire pool of styrene is subjected to prolonged thermal stress (often 2-24 hours) while waiting for the carbene precursor to decompose. In a continuous flow setup, the reaction mixture is pumped through a heated microreactor with a high surface-area-to-volume ratio. This allows for rapid heat transfer and a drastically reduced residence time. For example, using TMSCF₃ with catalytic NaI at 110 °C in flow achieves complete conversion in just 10 minutes[3]. The styrene is exposed to heat for such a short duration that the slow initiation phase of thermal polymerization cannot gain traction.

Mechanistic & Workflow Visualizations

Mechanism Styrene Styrene + :CF2 Thermal Thermal Stress (>120°C) Styrene->Thermal Concerted [2+1] Cycloaddition (Singlet :CF2) Styrene->Concerted Radical Radical Initiation Thermal->Radical Polymer Polystyrene Byproducts Radical->Polymer Product 1,1-Difluorocyclopropane Concerted->Product Inhibitor BHT / Hydroquinone Inhibitor->Radical Quenches

Mechanistic divergence: [2+1] cycloaddition vs. thermal radical polymerization of styrenes.

G Start Styrene Substrate TempCheck Carbene Precursor Activation Temp? Start->TempCheck HighTemp >150°C (e.g., ClCF2COONa) TempCheck->HighTemp ModTemp 80-110°C (e.g., TMSCF3, TFDA) TempCheck->ModTemp Batch Batch Reactor Add 5 mol% BHT HighTemp->Batch Mandatory Flow Continuous Flow (10 min residence) ModTemp->Flow Preferred ModTemp->Batch Alternative Success High Yield 1,1-Difluorocyclopropane Flow->Success Batch->Success

Decision matrix for selecting difluorocyclopropanation conditions to minimize polymerization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards that allow you to definitively prove whether a failure was due to inactive carbene generation or substrate polymerization before attempting isolation.

Protocol A: BHT-Inhibited Batch Synthesis using Sodium Chlorodifluoroacetate

Causality Check: This protocol uses microwave irradiation to rapidly reach the 170 °C decomposition threshold of ClCF₂COONa, minimizing the time spent in the "danger zone" for polymerization[2]. Fluorobenzene is included as an internal standard to validate the ¹⁹F NMR yield directly from the crude mixture.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add styrene (1.0 mmol), sodium chlorodifluoroacetate (2.5 mmol, 2.5 equiv), and BHT (0.05 mmol, 5 mol%).

  • Internal Standard: Add exactly 1.0 mmol of fluorobenzene (internal standard for ¹⁹F NMR validation).

  • Solvent: Suspend the mixture in 3.0 mL of anhydrous THF. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate the mixture in a microwave synthesizer at 170 °C for exactly 5 minutes (300 W max power).

  • Self-Validation (Crucial Step): Allow the vial to cool to room temperature. Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl₃, and acquire a ¹⁹F NMR spectrum.

    • Diagnostic: Compare the integration of the product's CF₂ signals (typically around -130 to -145 ppm) against the fluorobenzene standard (-113.1 ppm). If the NMR yield is >80% but isolated yield is low, the product is being lost to volatility during workup, not polymerization. If the NMR yield is low and the solution is highly viscous, increase BHT to 10 mol%.

  • Workup: Dilute the remaining mixture with pentane (10 mL), filter through a short pad of silica to remove sodium chloride and polymeric traces, and carefully concentrate under reduced pressure (water bath < 30 °C to prevent product evaporation).

Protocol B: Continuous Flow Synthesis using TMSCF₃

Causality Check: By utilizing continuous flow, we restrict the thermal exposure of styrene to exactly 10 minutes at 110 °C. This kinetic control prevents the auto-initiation of styrene radicals, rendering chemical inhibitors unnecessary[3].

Step-by-Step Methodology:

  • System Setup: Equip a continuous flow reactor with a perfluoroalkoxy (PFA) tubing coil (e.g., 10 mL volume) submerged in a heating bath set to 110 °C. Attach a back-pressure regulator (BPR) set to 100 psi to prevent solvent boiling.

  • Solution A (Substrate): Prepare a 0.9 M solution of styrene (9.0 mmol) and NaI (0.9 mmol, 10 mol% activator) in anhydrous THF.

  • Solution B (Carbene Source): Prepare a 2.25 M solution of TMSCF₃ (22.5 mmol, 2.5 equiv) in anhydrous THF.

  • Pumping: Using dual syringe pumps, inject Solution A and Solution B into a T-mixer at flow rates that achieve a combined residence time of 10 minutes in the heated coil (e.g., total flow rate of 1.0 mL/min for a 10 mL coil).

  • Collection & Validation: Discard the first 1.5 reactor volumes (equilibration phase). Collect the steady-state output into a flask containing saturated aqueous NaHCO₃ to quench any unreacted TMSCF₃. Validate conversion via GC-MS or ¹⁹F NMR before proceeding to standard biphasic extraction and column chromatography.

References

  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow Source: ACS Organic Process Research & Development URL: [Link]

  • Title: An Improved Method for Difluorocyclopropanation of Alkenes Source: Synlett / Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

Spectroscopic Comparison Guide: Differentiating Bicyclo[5.1.0]octane Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

The bicyclo[5.1.0]octane ring system is a critical structural motif found in numerous biologically active natural products, including aromadendranes and cneorubin diterpenes[1][2]. During total synthesis or isolation, determining the relative stereochemistry of the ring junction—specifically distinguishing between the thermodynamically favored cis-diastereomer and the highly strained, rare trans-diastereomer—is a major analytical challenge.

As an Application Scientist, I have designed this guide to move beyond simple heuristic matching. Here, we will explore the physical causality behind the spectroscopic differences and establish a self-validating analytical workflow to unambiguously assign the stereochemistry of bicyclo[5.1.0]octane diastereomers.

Structural Context & Physical Causality

The fundamental spectroscopic differences between cis- and trans-bicyclo[5.1.0]octanes arise from severe variations in ring strain and 3D topology.

  • The cis-Isomer: The fusion of the cyclopropane ring to the cycloheptane ring occurs on the same face. This allows the molecule to adopt a relatively relaxed conformation. The bridgehead protons (H1 and H7) are syn-coplanar, placing them in close spatial proximity (< 2.5 Å) and maintaining a dihedral angle near 0°.

  • The trans-Isomer: Trans-fusion of a 3-membered and 7-membered ring introduces massive torsional strain[3]. To accommodate this geometry, the bridgehead protons (H1 and H7) are forced into an anti-periplanar arrangement. They point in opposite directions, increasing their internuclear distance (> 3.5 Å) and pushing their dihedral angle closer to 90°[2].

These geometric realities directly dictate the outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically affecting scalar coupling ( 3J ) and cross-relaxation (NOE).

Quantitative Spectroscopic Comparison

The table below synthesizes the diagnostic spectroscopic parameters used to differentiate the two diastereomers. While Mass Spectrometry (GC-MS) provides supporting evidence via retention indices[4], NMR remains the definitive tool.

Analytical Parametercis-Bicyclo[5.1.0]octanetrans-Bicyclo[5.1.0]octaneCausality & Diagnostic Value
3JH1,H7​ Coupling (1H NMR) ~ 8.0 – 10.0 Hz~ 0 – 4.0 HzGoverned by the Karplus equation. The dihedral angle approaches 90° in the strained trans isomer, driving the vicinal coupling constant toward zero.
NOESY (H1 to H7) Strong cross-peakNo cross-peakNOE intensity scales with 1/r6 . The internuclear distance in the trans isomer exceeds the ~5 Å threshold required for observable cross-relaxation.
Bridgehead 13C NMR (C1, C7) ~ 25 – 30 ppm~ 35 – 45 ppmThe extreme ring strain in the trans isomer alters orbital hybridization (increased s-character), leading to relative deshielding of the junction carbons.
Kovats Retention Index (GC-MS) ~ 888> 900 (highly variable)Differences in 3D topology alter the molecular dipole moment and stationary-phase interactions, shifting the boiling point and retention time.

Diagnostic Logic & Workflow

To prevent misassignment due to overlapping signals (a common issue in the 0.5–2.0 ppm region for aliphatic rings), the data must be analyzed through a strict logical hierarchy.

Workflow Start Isolate Bicyclo[5.1.0]octane NMR1D Acquire 1D NMR (1H, 13C) Extract J(H1,H7) Start->NMR1D NMR2D Acquire 2D NMR (HSQC & NOESY) Start->NMR2D CheckJ Is J(H1,H7) > 8 Hz? NMR1D->CheckJ CheckNOE Strong H1-H7 NOE? NMR2D->CheckNOE Cis cis-Diastereomer (Thermodynamically Stable) CheckJ->Cis Yes Trans trans-Diastereomer (Highly Strained) CheckJ->Trans No (~0-4 Hz) CheckNOE->Cis Yes CheckNOE->Trans No

Logic tree for the spectroscopic differentiation of bicyclo[5.1.0]octane diastereomers.

Self-Validating NMR Protocol

A protocol is only as good as its ability to catch its own errors. Relying solely on a 1D 1H NMR spectrum to assign the 3JH1,H7​ coupling is dangerous, as the bridgehead protons often overlap with the highly shielded cyclopropane methylene protons.

The following step-by-step methodology utilizes a self-validating loop: HSQC dispersion ensures accurate peak assignment before NOESY spatial mapping is attempted.

Step 1: Optimized Sample Preparation
  • Dissolve 10–15 mg of the highly purified analyte in 0.6 mL of CDCl₃ (100% atom D).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: High analyte concentration is mandatory to achieve a high signal-to-noise ratio for 2D NOESY cross-peaks. The 100% atom D solvent prevents the residual CHCl₃ peak (7.26 ppm) from causing baseline distortions that can mask subtle multiplet structures.

Step 2: Quantitative 1D Acquisition
  • Acquire a 1H NMR spectrum at ≥ 500 MHz.

  • Set the relaxation delay (D1) to at least 3.0 seconds.

  • Causality: A long D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. This makes integration strictly quantitative, allowing you to mathematically verify the exact number of protons in the heavily overlapped 0.5–2.0 ppm aliphatic region.

Step 3: HSQC Mapping (The Validation Key)
  • Acquire a 2D 1H-13C HSQC spectrum.

  • Identify the highly shielded cyclopropane carbons (typically < 20 ppm) and the bridgehead methine carbons (C1, C7).

  • Causality: Because the carbon chemical shift range (0–200 ppm) is vastly larger than the proton range, HSQC disperses overlapping proton signals. You cannot trust a NOESY cross-peak if you misidentified the proton. HSQC definitively maps H1 and H7 to their respective carbons, validating their identity prior to spatial analysis.

Step 4: NOESY Acquisition & Spatial Verification
  • Acquire a 2D NOESY spectrum using a mixing time ( τm​ ) of 300–500 ms.

  • Data Interpretation (Self-Validation):

    • Check for a cross-peak between the validated H1 and H7 signals. A strong cross-peak confirms the cis-diastereomer.

    • If the cross-peak is absent, you cannot immediately assume the trans-diastereomer (absence of signal could just mean poor sample concentration). To validate the trans-assignment, you must locate alternative NOE cross-peaks between H1 and the equatorial protons of the adjacent cycloheptane ring[2]. This positive confirmation of an alternative spatial arrangement makes the protocol self-validating.

References

  • Taylor, M. D., et al. "Spectroscopy of 4-Hydroxy(acetoxy)bicyclo[5.1.0]octanes." Journal of Organic Chemistry, 1982. 1

  • National Center for Biotechnology Information. "cis-Bicyclo[5.1.0]octane." PubChem, CID 12714127. 4

  • Echavarren, A. M., et al. "On the Structure of Intermediates in Enyne Gold(I)‐Catalyzed Cyclizations: Formation of trans‐Fused Bicyclo[5.1.0]octanes as a Case Study." Chemistry–A European Journal, 2020. 3

  • Garcez, W. S., et al. "Two New Cneorubin Related Diterpenes from the Leaves of Guarea guidonia (Meliaceae)." Journal of the Brazilian Chemical Society, 2000. 2

Sources

A Senior Application Scientist's Guide to 19F NMR for the Characterization of Difluorinated Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry strategy. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Among the vast array of fluorinated scaffolds, difluorinated bicyclic systems present a particularly compelling class of molecules, offering rigid conformational constraints that are highly sought after for optimizing ligand-receptor interactions. However, this structural rigidity and the presence of multiple fluorine atoms introduce significant characterization challenges.

This guide provides an in-depth, practical comparison of analytical methodologies, with a primary focus on the unparalleled power of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the unambiguous structural elucidation of these complex molecules. As researchers and drug development professionals, mastering the interpretation of ¹⁹F NMR data is not just an analytical exercise; it is a critical step in accelerating the hit-to-lead pipeline.

The Unique Advantages of the ¹⁹F Nucleus in NMR

Before delving into experimental protocols, it is crucial to understand why ¹⁹F NMR is the gold standard for this application. The ¹⁹F nucleus possesses a unique combination of properties that make it an ideal NMR probe.[4][5]

  • Inherent High Sensitivity : The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H) nucleus.[6][7] Combined with its 100% natural abundance, this ensures that high-quality spectra can be obtained rapidly, even with modest sample concentrations.[5][6]

  • Vast Chemical Shift Range : The chemical shifts in ¹⁹F NMR can span over 800 ppm, a stark contrast to the ~14 ppm range for ¹H NMR.[5][8] This vast dispersion dramatically reduces the probability of signal overlap, even in complex molecules with multiple fluorine atoms.[9][10] Each fluorine atom in a distinct chemical environment will almost certainly produce a resolved signal, providing a clear fingerprint of the molecule.[11][12]

  • Exquisite Sensitivity to Local Environment : The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in its electronic environment.[8][9][11] This makes it a powerful probe for detecting conformational changes, intermolecular interactions, and even solvent exposure.[8][13] For bicyclic systems, this sensitivity allows for the differentiation of diastereomers and the characterization of specific stereochemical arrangements.

  • No Background Interference : Since fluorine is not naturally present in most biological systems or common NMR solvents, the resulting spectra are free from background signals, ensuring that every peak observed is from the fluorinated analyte.[6][9]

Experimental Workflow: From Sample to Structure

A robust and reproducible workflow is paramount for accurate characterization. The following diagram and protocol outline the key stages, emphasizing the causality behind each choice.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_interp 4. Structure Elucidation Prep Dissolve Compound in Deuterated Solvent (e.g., CDCl3, DMSO-d6) Ref Add Internal Reference (e.g., CFCl3 or TFA) Prep->Ref Setup Instrument Setup: - Tune Probe to ¹⁹F Frequency - Set Spectral Width & Offset Ref->Setup Acq1D Acquire 1D ¹⁹F Spectrum (with ¹H decoupling) Setup->Acq1D Acq2D Acquire 2D Spectra: - ¹H-¹⁹F HETCOR - ¹⁹F-¹⁹F COSY (if needed) Acq1D->Acq2D Process Fourier Transform, Phase Correction, Baseline Correction Acq2D->Process Integrate Integrate Peaks Process->Integrate Measure Measure Chemical Shifts (δ) & Coupling Constants (J) Integrate->Measure Assign Assign Signals using δ, J, & 2D Correlations Measure->Assign Stereo Determine Stereochemistry (via ³JFF & NOE) Assign->Stereo Confirm Confirm Final Structure Stereo->Confirm

Caption: General experimental workflow for ¹⁹F NMR characterization.

Detailed Experimental Protocol

Objective: To acquire high-quality 1D and 2D ¹⁹F NMR data for a difluorinated bicyclic compound for full structural assignment.

Materials:

  • Fluorinated compound (1-5 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Trifluoroacetic acid, TFA)

  • NMR spectrometer with a ¹⁹F-capable probe

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent in an NMR tube.

    • Causality : The choice of solvent is critical. It must fully dissolve the compound and be chemically inert. Solvents can slightly influence chemical shifts, so consistency is key for comparing related compounds.[14]

    • Add a small amount of an internal standard. While CFCl₃ (0 ppm) is the traditional reference, its volatility and environmental concerns have led to alternatives like trifluoroacetic acid (TFA, δ ≈ -75 ppm).[10]

    • Causality : An internal standard provides a fixed reference point for chemical shifts, ensuring accuracy and reproducibility between experiments and instruments.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the NMR probe to the ¹⁹F frequency.

    • Causality : Proper tuning ensures maximum energy transfer to the sample, which is essential for achieving a good signal-to-noise ratio.[15]

    • Set the spectral width and transmitter offset. For an unknown compound, start with a very large spectral width (e.g., >250 ppm) to ensure all signals are captured without aliasing (folding).[15] Center the spectrum based on the expected chemical shift range for your compound type.[16][17]

  • 1D ¹⁹F Spectrum Acquisition:

    • Use a standard 90° pulse experiment.

    • Causality : A 90° pulse provides the maximum signal intensity for a single scan, optimizing the signal-to-noise ratio.[10]

    • Employ ¹H decoupling. This collapses the multiplets arising from ¹H-¹⁹F coupling, simplifying the spectrum to show only ¹⁹F-¹⁹F couplings and significantly improving signal-to-noise.[18]

    • Set an adequate relaxation delay (D1), typically 1-5 seconds. For accurate quantitative analysis (via integration), D1 should be at least 5 times the longest T1 relaxation time of any fluorine nucleus in the molecule.[10][18]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

  • 2D Spectra Acquisition (for structural assignment):

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is arguably the most crucial 2D experiment. It creates a 2D plot correlating the ¹H spectrum on one axis with the ¹⁹F spectrum on the other, showing which protons are coupled to which fluorines.

    • Causality : This experiment is the primary method for unambiguously assigning fluorine signals to specific positions within the molecule by leveraging the well-understood ¹H NMR assignments. It is essential for differentiating between fluorines in similar electronic environments.[2]

    • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment identifies fluorine atoms that are spin-coupled to each other.

    • Causality : While often unnecessary for simple difluorinated systems where coupling is obvious in the 1D spectrum, it can be invaluable for confirming through-bond connectivity in more complex or crowded spectra.

Interpreting the Data: The Logic of Structure Elucidation

The power of ¹⁹F NMR lies in the wealth of information encoded in its parameters. For a difluorinated bicyclic compound, a logical interpretation of chemical shifts and coupling constants is the key to unlocking the structure.

G cluster_data Primary NMR Data cluster_info Derived Structural Information cluster_final Final Output d1 Chemical Shift (δ) i1 Electronic Environment d1->i1 Informs d2 ¹⁹F-¹⁹F Coupling (JFF) i2 Through-Bond Proximity (Connectivity) d2->i2 Reveals i3 Dihedral Angle & Stereochemistry d2->i3 Karplus Relationship d3 ¹H-¹⁹F Coupling (JHF) i4 Positional Assignment d3->i4 Confirms d4 2D ¹H-¹⁹F HETCOR d4->i4 Directly Correlates Final Unambiguous 3D Structure i1->Final i2->Final i3->Final i4->Final

Caption: Logical flow from raw NMR data to the final structure.

Chemical Shift (δ): The Environmental Report

The two fluorine atoms in your bicyclic compound will have distinct chemical shifts based on their local electronic environment. Key factors include:

  • Hybridization : Fluorine attached to an sp³ carbon resonates at a very different frequency than one on an sp² carbon.[16]

  • Inductive Effects : The proximity of electron-withdrawing or donating groups will deshield or shield the fluorine nucleus, respectively, causing downfield or upfield shifts.[14][16]

  • Stereochemistry : Axial vs. equatorial positions in a ring system can lead to different chemical shifts due to anisotropic effects from the molecular framework.

Coupling Constants (J): The Geometric Blueprint

Spin-spin coupling provides direct, through-bond information about connectivity and geometry. In a difluorinated bicyclic system, two key types of homonuclear coupling are critical.

  • Geminal Coupling (²JFF) : Occurs when two fluorine atoms are attached to the same carbon (a CF₂ group). These coupling constants are typically very large, often in the range of 250-300 Hz.[5] The presence of such a large coupling is a definitive indicator of a geminal difluoride moiety.

  • Vicinal Coupling (³JFF) : Occurs between fluorine atoms on adjacent carbons. The magnitude of ³JFF is highly dependent on the dihedral angle between the two C-F bonds, following a Karplus-type relationship. This is the most powerful piece of data for determining the relative stereochemistry (e.g., cis vs. trans, endo vs. exo) in a rigid bicyclic system. A large ³JFF value suggests a dihedral angle near 180°, while a small value suggests an angle near 90°.

  • Long-Range Coupling (⁴JFF and beyond) : In rigid bicyclic systems, coupling can often be observed over four or more bonds.[5][12] The presence and magnitude of these couplings can provide further valuable constraints for confirming the overall molecular topology.

Performance Comparison: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a premier technique, a comprehensive analysis often involves complementary methods. The following table provides an objective comparison for the specific task of characterizing difluorinated bicyclic compounds.

TechniqueInformation ProvidedAdvantages for this ApplicationLimitations for this Application
¹⁹F NMR Definitive structural & stereochemical information (connectivity, dihedral angles), purity assessment.[4]Unambiguous differentiation of isomers; highly sensitive to stereochemistry; non-destructive; quantitative.[10][19]Requires soluble sample; cannot determine absolute configuration without standards; lower throughput than MS.
¹H NMR Provides the proton framework of the molecule; crucial for assigning ¹⁹F signals via 2D NMR.Ubiquitous and fast; provides complementary structural data.Spectra can be very complex due to ¹H-¹⁹F couplings[12]; severe signal overlap is common in complex bicyclic systems.
¹³C NMR Shows all carbon environments.Confirms the carbon backbone.Low sensitivity and natural abundance require longer acquisition times or more sample.
Mass Spectrometry (MS) Provides exact mass and molecular formula; fragmentation patterns can suggest structure.Extremely high sensitivity; requires very little sample; high throughput.Cannot differentiate between stereoisomers or diastereomers; provides inferred, not definitive, structural connectivity.
X-ray Crystallography Provides the absolute 3D structure of the molecule in the solid state.The ultimate "gold standard" for structural confirmation, providing bond lengths and angles.Requires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.

Conclusion

For the structural characterization of difluorinated bicyclic compounds, ¹⁹F NMR spectroscopy is not merely an alternative analytical technique; it is an indispensable tool. Its unique combination of high sensitivity, vast chemical shift dispersion, and the direct correlation between coupling constants and molecular geometry provides the most definitive and quantitative data for structural and stereochemical confirmation in a single, efficient set of experiments. While complementary techniques like mass spectrometry and X-ray crystallography are crucial for a complete analytical picture, ¹⁹F NMR provides the foundational data that guides synthesis, validates molecular design, and ultimately accelerates the journey from a novel compound to a viable drug candidate.

References

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. AIP Publishing. Available at: [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ACS Publications. Available at: [Link]

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Introduction: The Critical Role of Structural Integrity for Novel Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

In contemporary drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a premier strategy for modulating physicochemical and pharmacological properties. The gem-difluorocyclopropane moiety, present in Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate, is of particular interest. It can serve as a stable, non-metabolizable bioisostere for a carbonyl group or a gem-dimethyl group, offering a powerful tool to enhance metabolic stability, binding affinity, and membrane permeability.

However, the synthesis of such complex, three-dimensional structures, often involving carbene-mediated cyclopropanation[1], can potentially lead to a mixture of isomers (diastereomers or regioisomers). Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing these molecules in a research and development pipeline.

This guide provides a comprehensive framework for the structural validation of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate. We will dissect the application of key analytical techniques, explaining the causal logic behind experimental choices and interpreting the expected data. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust, self-validating system for structural confirmation.

Logical Workflow for Structural Elucidation

The validation process is a multi-pronged approach where orthogonal analytical techniques provide complementary pieces of evidence. Each method interrogates a different aspect of the molecule's structure, and together, they build an unassailable case for the correct molecular architecture.

G cluster_input Input cluster_techniques Primary Analytical Techniques cluster_info Information Derived cluster_output Conclusion Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesized Compound->NMR MS Mass Spectrometry (HRMS, GC-MS) Synthesized Compound->MS IR IR Spectroscopy Synthesized Compound->IR NMR_info Connectivity & Stereochemistry NMR->NMR_info MS_info Elemental Composition & Fragmentation MS->MS_info IR_info Functional Groups IR->IR_info Validated_Structure Validated Structure of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate NMR_info->Validated_Structure MS_info->Validated_Structure IR_info->Validated_Structure

Caption: Structural validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. For a fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹⁹F NMR Spectroscopy
  • Why it's critical: The ¹⁹F nucleus is 100% abundant and highly sensitive to its electronic environment, offering a wide chemical shift range that minimizes signal overlap.[2] This makes it an exceptionally clean and diagnostic probe for the difluorocyclopropane moiety.

  • Expected Data:

    • Chemical Shift (δ): For a gem-difluorocyclopropane, the fluorine atoms are expected to resonate in a distinct region of the spectrum. Based on related structures, the chemical shift is anticipated to be significantly different from other common organofluorine groups.[3] The bicyclic system's strain and the anisotropic effects from the ester carbonyl will influence the exact position.

    • Multiplicity: The two fluorine atoms are diastereotopic due to the chirality of the bicyclic system. Therefore, they should appear as two distinct signals, each coupled to the other, resulting in an AX spin system (two doublets). The geminal F-F coupling constant (²JFF) is typically large, often exceeding 230 Hz.[4] Each signal will be further split by couplings to nearby protons (²JHF and ³JHF).

¹H NMR Spectroscopy
  • Why it's critical: ¹H NMR provides a detailed map of the proton framework, and its coupling patterns reveal the connectivity and relative stereochemistry of the hydrogen atoms.

  • Expected Data:

    • Methyl Ester (-OCH₃): A sharp singlet integrating to 3H, expected around δ 3.7 ppm.

    • Cyclopropyl Protons (H1, H7): These are the two protons at the fusion of the two rings. They are diastereotopic and coupled to each other, to adjacent methylene protons, and to the fluorine atoms. They will appear as complex multiplets. The magnitude of the three-bond H-F coupling constants (³JHF) is dependent on the dihedral angle, which can help in assigning the stereochemistry (cis vs. trans). Typically, ³JHF(cis) is larger than ³JHF(trans).

    • H4 Proton: The proton on the carbon bearing the ester group will be a multiplet, with its chemical shift influenced by the electronegative ester functionality.

    • Methylene Protons (-CH₂-): The remaining protons on the seven-membered ring will appear as a series of complex, overlapping multiplets. 2D NMR techniques are essential for their complete assignment.

¹³C NMR Spectroscopy
  • Why it's critical: This technique confirms the carbon skeleton of the molecule. The presence of fluorine introduces characteristic carbon-fluorine couplings (ⁿJCF) that are highly informative.

  • Expected Data:

    • Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.

    • Difluorinated Carbon (C8): This is the most diagnostic signal. It will appear as a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF). The ¹JCF for gem-difluorocyclopropanes is typically very large, often in the range of 280-300 Hz.[5]

    • Other Ring Carbons: The remaining sp³ hybridized carbons will appear in the aliphatic region of the spectrum. The carbons adjacent to the cyclopropane ring (C1, C7) will show smaller two-bond C-F couplings (²JCF).

Mass Spectrometry (MS): Confirming Composition and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight and elemental formula (via HRMS) and structural clues from fragmentation patterns (via GC-MS or MS/MS).

High-Resolution Mass Spectrometry (HRMS)
  • Why it's critical: HRMS provides an exact mass measurement to four or more decimal places. This allows for the unambiguous determination of the elemental formula (C₉H₁₂F₂O₂ for the target molecule), ruling out other potential formulas with the same nominal mass. This is a non-negotiable step for validating a novel compound.

  • Expected Data: The measured m/z value for the molecular ion [M]⁺ or a common adduct like [M+H]⁺ or [M+Na]⁺ must match the calculated theoretical mass for C₉H₁₂F₂O₂ within a very small tolerance (typically < 5 ppm).

GC-MS Fragmentation Analysis
  • Why it's critical: The way a molecule breaks apart upon electron ionization is a fingerprint of its structure. For bicyclic systems, fragmentation is often complex but can reveal characteristic losses.[6]

  • Expected Fragmentation Pathways:

    • Loss of the methoxy group (-•OCH₃) from the ester to give an [M-31]⁺ peak.

    • Loss of the carbomethoxy group (-•COOCH₃) to give an [M-59]⁺ peak.

    • Cleavage of the bicycloalkane framework. Bicycloalkanes often undergo complex rearrangements and fragment by losing small neutral molecules like ethene.[7][8]

    • Retro-Diels-Alder type reactions are less likely here but cleavage of the bonds alpha to the cyclopropane ring is a probable pathway.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Why it's critical: It provides direct evidence for the ester and C-F bonds.

  • Expected Data:

    • C=O Stretch: A strong, sharp absorption band characteristic of a saturated ester, expected in the range of 1735-1750 cm⁻¹.[9]

    • C-O Stretch: One or two strong bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bonds of the ester.[10]

    • C-F Stretch: Strong absorption bands typically found in the 1000-1200 cm⁻¹ region. These may overlap with the C-O stretches but their presence is expected.

    • C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds. The C-H bonds on the cyclopropane ring may appear at slightly higher wavenumbers (~3050 cm⁻¹).[11]

Comparative Data Summary

To illustrate the power of these techniques in distinguishing between potential isomers, the table below compares the expected key analytical data for the target molecule against a hypothetical diastereomer where the stereochemistry at C4 relative to the cyclopropane ring is different.

Analytical ParameterExpected for Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate (Isomer A)Expected for Diastereomer (Isomer B)Rationale for Difference
¹⁹F NMR (δ) Two distinct signals (AX system)Two distinct signals (AX system)Chemical environments will be slightly different due to through-space effects, leading to small but measurable chemical shift differences.
¹H NMR (³JHF) Specific set of coupling constantsDifferent set of coupling constantsThe dihedral angles between the cyclopropyl protons (H1/H7) and the fluorine atoms will differ, altering the ³JHF values according to the Karplus relationship.
¹³C NMR (δ) Unique set of chemical shiftsSlightly different chemical shiftsSteric compression and through-space effects will cause minor but potentially diagnostic shifts, especially for C4 and the carbons of the seven-membered ring.[5]
HRMS (m/z) Identical (C₉H₁₂F₂O₂)Identical (C₉H₁₂F₂O₂)Isomers have the same elemental composition.
GC Retention Time Specific retention timeDifferent retention timeDiastereomers have different physical properties and will typically separate on a chiral or even a standard GC column.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Ensure adequate resolution to observe fine coupling patterns.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Use a known fluorinated compound as an external reference if necessary.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm all proton-carbon connectivities.

Protocol 2: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Data Processing: Determine the m/z of the molecular ion peak and use the instrument software to calculate the elemental composition based on the exact mass. Compare the experimental mass to the theoretical mass for C₉H₁₂F₂O₂.

Protocol 3: Infrared Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from approximately 4000 to 600 cm⁻¹.

  • Analysis: Identify the key absorption bands corresponding to the C=O, C-O, and C-F functional groups.

Conclusion

The structural validation of Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate requires a synergistic application of modern analytical techniques. While HRMS provides the definitive elemental formula, only a detailed analysis of 1D and 2D NMR spectra can piece together the precise atomic connectivity and relative stereochemistry. ¹⁹F NMR serves as a uniquely powerful probe for the key gem-difluorocyclopropane motif. IR spectroscopy offers rapid confirmation of essential functional groups, and chromatographic separation coupled with mass spectrometry can distinguish between isomers. By following the integrated workflow and protocols outlined in this guide, researchers can establish the structure of this and related complex molecules with the highest degree of scientific certainty.

References

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Safety Operating Guide

Personal protective equipment for handling Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate

As a Senior Application Scientist, I recognize that handling novel fluorinated bicyclic compounds requires moving beyond generic Safety Data Sheets (SDS) to understand the mechanistic behavior of the molecule. Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate is a specialized intermediate used in advanced drug development and agrochemical synthesis.

This guide provides a self-validating, step-by-step operational protocol designed to mitigate the unique risks associated with fluorinated esters. By understanding the chemical causality behind these procedures, researchers can ensure both personnel safety and experimental integrity.

Chemical Profile & Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), one must understand the chemical causality driving these requirements.

Table 1: Chemical and Hazard Profile

PropertySpecification
Chemical Name Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate
CAS Number 2225136-27-4[1]
Structural Features Difluorocyclopropane ring fused to a cyclohexane ring; methyl ester moiety.
Primary Hazards Acute dermal/ocular irritant; potential respiratory toxicity; halogenated environmental hazard.
Decomposition Risk Thermal degradation or severe hydrolysis may release toxic hydrogen fluoride (HF) and carbon oxides[2].

Mechanistic Insight: The presence of the gem-difluoro group on a strained bicyclic[5.1.0] system introduces unique reactivity. While stable under standard ambient conditions, fluorinated esters are highly lipophilic, allowing them to rapidly penetrate standard porous materials and biological membranes. Furthermore, under extreme thermal stress or strong aqueous acidic/basic conditions, the ester can hydrolyze, and the fluorinated moiety may decompose to release hydrogen fluoride (HF)[2]. This dictates a zero-tolerance policy for moisture contamination and requires specialized barrier protection.

Personal Protective Equipment (PPE) Matrix

Generic laboratory PPE is insufficient for fluorinated esters. The following matrix is designed based on the compound's lipophilicity and volatility[3].

Table 2: Required PPE and Causality

PPE CategorySpecificationMechanistic Causality
Dermal (Hands) Double-gloving: Polyethylene (inner) + Heavy-duty Nitrile or Butyl rubber (outer).Fluorinated organic compounds can rapidly permeate standard 4-mil nitrile gloves. The double-layer creates a heterogeneous barrier.
Dermal (Body) Flame-resistant (FR) lab coat with knit cuffs; chemical-resistant apron for volumes >50 mL.Prevents skin exposure from micro-splashes. FR material mitigates risks if the compound is exposed to ignition sources.
Ocular Chemical splash goggles AND a full-face shield.Protects the ocular mucosa from aerosolized micro-droplets during transfer or sonication.
Respiratory Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of volatile ester vapors. If handled outside a hood, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory.

Operational Workflow: Safe Handling & Transfer

The following protocol ensures a self-validating system where each step verifies the safety of the next.

Step 1: Pre-Operation Validation

  • Verify the fume hood continuous monitoring system reads between 80-120 feet per minute (fpm).

  • Ensure a tube of 2.5% Calcium Gluconate gel is within a 10-second reach. While the compound itself is not HF, its thermal decomposition products require HF-specific first aid readiness[2].

  • Purge the reaction vessel with inert gas (Argon or Nitrogen) to prevent ambient moisture from initiating slow hydrolysis of the ester.

Step 2: Chemical Transfer

  • Utilize only glass, PTFE (Teflon), or anti-static spatulas/pipettes. Avoid standard stainless steel if the material is highly concentrated, as micro-scratches on glassware can create nucleation sites for unwanted crystallization or stress.

  • Transfer the chemical over a secondary containment tray lined with a highly absorbent, non-combustible pad.

  • Seal the primary container immediately after transfer using Parafilm or a PTFE-lined cap to prevent atmospheric degradation.

Step 3: Post-Operation Decontamination

  • Wipe down all spatulas, pipettes, and the secondary containment tray with a mildly alkaline detergent solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic degradants.

  • Dispose of the outer layer of gloves in the designated halogenated waste bin before exiting the fume hood workspace.

G Start Pre-Operation: Verify Hood & PPE Transfer Chemical Transfer: Use Glass/PTFE Tools Start->Transfer Spill Spill Detected? Transfer->Spill Clean Standard Cleanup: Alkaline Decontamination Spill->Clean No Emergency Emergency Response: Evacuate & Contain Spill->Emergency Yes Dispose Waste Disposal: Halogenated Stream Clean->Dispose Emergency->Dispose

Operational workflow and spill response decision matrix for handling fluorinated esters.

Spill Response & Emergency Protocols

A rapid, calculated response is critical to prevent the aerosolization of fluorinated compounds.

Minor Spill (<50 mL / <50 g inside the fume hood):

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or specialized spill pillows). Do NOT use paper towels or sawdust, as esters can degrade organic absorbents over time.

  • Neutralize: If hydrolysis is suspected, lightly dust the area with calcium carbonate or sodium bicarbonate.

  • Collect: Use a non-sparking scoop to place the absorbed material into a rigid, sealable polyethylene container. Label as "Hazardous Halogenated Spill Waste."

Major Spill (>50 mL / >50 g or outside the fume hood):

  • Evacuate: Immediately evacuate the laboratory. Press the emergency lab exhaust button to increase room ventilation.

  • Isolate: Close all doors and restrict access.

  • Notify: Contact Environmental Health and Safety (EHS) and provide them with the specific CAS number (2225136-27-4). Do not attempt cleanup without a Self-Contained Breathing Apparatus (SCBA).

First Aid Response:

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. If thermal decomposition occurred and HF exposure is suspected, massage 2.5% calcium gluconate gel into the affected area until medical help arrives[2].

  • Ocular Exposure: Use the emergency eyewash station for 15 uninterrupted minutes. Hold eyelids open to ensure complete irrigation. Seek immediate ophthalmological evaluation.

Waste Disposal Plan

Improper disposal of fluorinated organic compounds poses severe environmental and infrastructural risks.

  • Segregation: Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate must be strictly segregated into the Halogenated Organic Waste stream.

  • Causality: Mixing fluorinated organics with non-halogenated waste can lead to dangerous exothermic reactions in downstream processing or the release of toxic HF gas if incinerated at inadequate temperatures.

  • Labeling: Waste containers must be explicitly labeled with "Contains Fluorinated Esters (CAS: 2225136-27-4)" to alert disposal technicians.

  • Destruction Route: The material must be disposed of via a licensed hazardous waste contractor capable of high-temperature incineration (>1100°C) equipped with acid gas scrubbers to safely neutralize fluorinated combustion byproducts.

References

  • Bidepharm. "CAS:2225136-27-4, Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate." Bide Pharmatech.
  • BenchChem. "Application Note: Workup Procedure for 2-Fluoroethyl Fluoroacetate Synthesis." BenchChem.
  • National Center for Biotechnology Information. "Ethyl fluoroacetate | C4H7FO2 | CID 9988." PubChem.
  • JinHong Gas. "Uses and Safety Measures of Hydrofluoric Acid (HF)." JinHong Gas.
  • Defense Technical Information Center. "CONSTRUCTION OF AN EXPLORATORY LIST OF CHEMICALS TO INITIATE THE SEARCH FOR HALON ALTERNATIVES." DTIC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.